4-((2-Isopropoxyethoxy)methyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-propan-2-yloxyethoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-10(2)15-8-7-14-9-11-3-5-12(13)6-4-11/h3-6,10,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQLWWCGQXEAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436898 | |
| Record name | 4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177034-57-0 | |
| Record name | 4-[[2-(1-Methylethoxy)ethoxy]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177034-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((2-Isopropoxyethoxy)methyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177034570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-[[2-(1-methylethoxy)ethoxy]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((2-ISOPROPOXYETHOXY)METHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSD8NPN3DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol
Introduction
4-((2-isopropoxyethoxy)methyl)phenol, a key organic compound, serves as a critical intermediate in the synthesis of various pharmaceuticals.[1][2][3] Its molecular structure, featuring both a phenol and an ether linkage, makes it a valuable precursor for more complex molecules. Most notably, it is an essential building block in the industrial manufacturing of Bisoprolol, a widely used cardioselective β-blocker for treating cardiovascular conditions like hypertension.[1][4] The synthesis of this intermediate is often considered the most challenging step in the overall production of Bisoprolol.[4] This guide provides a detailed overview of the primary synthesis pathway, experimental protocols, and relevant chemical data for researchers and professionals in drug development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 177034-57-0 | [1][5][6][7][8] |
| Molecular Formula | C₁₂H₁₈O₃ | [5][6][7][8] |
| Molecular Weight | 210.27 g/mol | [1][6][7][8] |
| Appearance | Oil or white crystalline solid | [5] |
| Boiling Point | 308.7 ± 22.0 °C (Predicted) | [5][7] |
| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [5] |
| Flash Point | 140.5 °C | [7] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [5] |
Core Synthesis Pathway: Etherification
The principal and most industrially significant method for synthesizing this compound is through the direct etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.[1] This reaction is a variation of the Williamson ether synthesis, which typically involves an alkoxide reacting with a primary alkyl halide in an SN2 mechanism.[9][10] In this specific synthesis, the benzylic hydroxyl group of 4-hydroxybenzyl alcohol is the reactive site that undergoes etherification.[1] The reaction is generally facilitated by an acid catalyst.[1]
Researchers have focused on optimizing this reaction using various catalysts to improve yield and process efficiency.[1] Catalysts such as silica sulfuric acid or ion-exchange resins like Amberlyst 15 have been employed to facilitate the reaction under milder conditions, enhancing the economic and environmental viability of the process.[1] Using silica sulfuric acid as a reusable solid catalyst can result in yields as high as 75%.[1]
Caption: Core synthesis reaction for this compound.
Detailed Experimental Protocols
The following protocols are based on established methods for the synthesis of this compound.[2][3] Key parameters influencing the reaction include the molar ratio of reactants, temperature, and reaction time.[4]
Protocol 1: Synthesis in the Presence of a Solvent (Toluene)
This method utilizes a solvent to facilitate the reaction.
Materials:
-
2-isopropoxyethanol (138.4 ml)
-
Toluene (375 ml)
-
Sulfuric acid adsorbed silica (H₂SO₄ activated silica) (75 g)
-
4-hydroxybenzyl alcohol (75 g)
Procedure:
-
Charge a reaction flask with 2-isopropoxyethanol and dissolve it in toluene.
-
Stir the mixture and cool the reaction flask to approximately 5°C.[2][3]
-
While maintaining the temperature at 5°C, add the sulfuric acid adsorbed silica to the reaction mixture.
-
Add 4-hydroxybenzyl alcohol to the mixture.
-
Allow the reaction mixture to stir at ambient temperature (e.g., 25°C to 60°C).[2][3]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, proceed with work-up to isolate the product. This typically involves filtering the silica catalyst, neutralizing any remaining acid, and removing the solvent.
Protocol 2: Synthesis in the Absence of a Solvent
This solvent-free approach offers a more environmentally friendly alternative.
Materials:
-
2-isopropoxyethanol (250 ml)
-
Sulfuric acid adsorbed silica (20 g)
-
4-hydroxybenzyl alcohol (20 g)
-
Potassium carbonate (10 g)
Procedure:
-
Charge a reaction flask with 2-isopropoxyethanol and cool it to approximately 5°C with continuous stirring.[2]
-
Add the sulfuric acid adsorbed silica, followed by the 4-hydroxybenzyl alcohol.
-
Stir the reaction mixture at ambient temperature for about 24 hours.[1][2]
-
After 24 hours, filter the reaction mass to recover the silica catalyst.
-
Add potassium carbonate to the filtrate and stir for one hour to neutralize the acid.
-
The crude product can then be purified, typically through distillation or chromatography.
Caption: A generalized experimental workflow for the synthesis.
Application in Pharmaceutical Synthesis: The Path to Bisoprolol
This compound is a crucial intermediate in the multi-step synthesis of Bisoprolol.[1][11] Understanding its role provides context for its importance in drug development.
The synthesis of Bisoprolol from this intermediate generally proceeds via the following steps:
-
Condensation with Epichlorohydrin: The phenolic group of this compound is reacted with epichlorohydrin, typically in the presence of a base. This forms an epoxide intermediate.[1]
-
Ring-Opening Reaction: The final step involves the ring-opening of the epoxide intermediate by reacting it with isopropylamine to yield Bisoprolol.[1]
Caption: Role as an intermediate in the synthesis of Bisoprolol.
Quantitative Data Summary
Optimizing reaction conditions is crucial for maximizing yield and purity. The table below summarizes key parameters and reported outcomes.
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Silica Sulfuric Acid | Toluene | 5°C then ambient | - | 75 | [1] |
| Silica Sulfuric Acid | None | 5°C then ambient | 24 | - | [2] |
| - | - | 25-60°C | 24 | - | [1] |
Note: Specific yield data is often proprietary. The 75% yield represents a reported outcome under optimized lab conditions.[1] The process is influenced by the molar ratio of 2-isopropoxyethanol to 4-hydroxybenzyl alcohol, reaction time, and temperature.[4]
The synthesis of this compound via the acid-catalyzed etherification of 4-hydroxybenzyl alcohol and 2-isopropoxyethanol is a well-established and critical process in pharmaceutical manufacturing. The use of solid, reusable catalysts like acid-activated silica presents a more sustainable and efficient approach. For professionals in drug development, a thorough understanding of this synthesis, including its optimization parameters and experimental protocols, is essential for the efficient production of vital medicines such as Bisoprolol. Further research continues to focus on process optimization to maximize yield and purity while minimizing environmental impact.
References
- 1. This compound | 177034-57-0 | Benchchem [benchchem.com]
- 2. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 3. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. This compound | C12H18O3 | CID 10219954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-[(2-Isopropoxyethoxy)methyl]phenol | CAS#:177034-57-0 | Chemsrc [chemsrc.com]
- 8. chemscene.com [chemscene.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. ijper.org [ijper.org]
An In-depth Technical Guide on the Physicochemical Properties of 4-((2-isopropoxyethoxy)methyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((2-isopropoxyethoxy)methyl)phenol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the beta-blocker Bisoprolol.[1][2][3] A thorough understanding of its physicochemical properties is crucial for process optimization, impurity profiling, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical data for this compound, details on its synthesis, and a logical workflow for its production.
Physicochemical Properties
The physicochemical properties of this compound determine its behavior in various chemical and biological systems. These properties are essential for developing and optimizing synthetic routes, as well as for analytical method development.
General and Physical Properties
This compound typically appears as a white crystalline solid or powder, or as a clear light yellow oil.[4][5] It is soluble in water and some organic solvents like ethanol and ether.[4]
| Property | Value | Source |
| Molecular Formula | C12H18O3 | [6] |
| Molecular Weight | 210.27 g/mol | [6][7] |
| Appearance | White crystalline solid or powder; Clear light yellow oil | [4][5] |
| Melting Point | 60-70 °C | [4] |
| Boiling Point | 308.7 ± 22.0 °C (Predicted) | [4][8] |
| Density | 1.052 ± 0.06 g/cm³ (Predicted) | [4][8] |
| Flash Point | 140.523 °C | [4] |
| Refractive Index | 1.509 | [4] |
Chemical and Computational Properties
These properties provide insight into the molecule's reactivity, polarity, and behavior in different solvent systems.
| Property | Value | Source |
| pKa | 9.66 ± 0.15 (Predicted) | [4][8] |
| LogP | 2.3338 | [6] |
| Topological Polar Surface Area (TPSA) | 38.7 Ų | [6][9] |
| Hydrogen Bond Donor Count | 1 | [6][9] |
| Hydrogen Bond Acceptor Count | 3 | [6][9] |
| Rotatable Bond Count | 6 | [6][9] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is a critical step in the industrial manufacturing of Bisoprolol.[10][11] The most common method involves the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.
General Synthesis Procedure
The synthesis is influenced by several key parameters, including the molar ratio of reactants, reaction time, and temperature.[10][11]
Reactants:
-
4-hydroxybenzyl alcohol
-
2-isopropoxyethanol
Catalyst:
-
Acid catalysts such as sulfuric acid adsorbed on silica or ion exchange resins (e.g., Amberlyst 15) are commonly used.[2][3][11]
General Steps:
-
2-isopropoxyethanol is charged into a reaction flask, optionally with a solvent like toluene.[2]
-
The mixture is cooled to approximately 5°C.[2]
-
The acid catalyst (e.g., sulfuric acid adsorbed silica) is added to the cooled mixture.[2]
-
4-hydroxybenzyl alcohol is then added to the reaction mixture.[2]
-
The reaction is stirred at a controlled temperature, which can range from ambient temperature up to 60°C, for a period that can extend to 24 hours.[2][12]
-
Upon completion, the catalyst is removed by filtration.[2]
-
The resulting product, this compound, can then be further purified.
Logical Workflow and Diagrams
Synthesis Workflow
The synthesis of this compound is a well-defined process that can be visualized as a straightforward workflow.
Caption: Synthesis workflow for this compound.
Role as a Pharmaceutical Intermediate
This compound is a crucial building block in the synthesis of Bisoprolol. The following diagram illustrates its position in the overall synthesis pathway.
Caption: Role of this compound in Bisoprolol synthesis.
Conclusion
The data and protocols presented in this guide offer a comprehensive resource for professionals engaged in the research and development of pharmaceuticals involving this compound. A clear understanding of its physicochemical properties and synthetic pathways is fundamental to ensuring the efficient and controlled production of high-quality pharmaceutical ingredients.
References
- 1. scbt.com [scbt.com]
- 2. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 3. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | C12H18O3 | CID 10219954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Isopropoxyethoxymethylphenol | 177034-57-0 [chemicalbook.com]
- 9. 4-(2-isopropoxyethoxymethyl)phenol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 177034-57-0 | Benchchem [benchchem.com]
An In-depth Technical Guide to 4-((2-isopropoxyethoxy)methyl)phenol (CAS 177034-57-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-((2-isopropoxyethoxy)methyl)phenol, a key intermediate in the synthesis of the cardioselective β-blocker, Bisoprolol. This document details its chemical and physical properties, synthesis protocols, and its role in pharmaceutical manufacturing.
Core Compound Data
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 177034-57-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₈O₃ | [1][2][3] |
| Molecular Weight | 210.27 g/mol | [1][2][3] |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Isopropoxyethoxymethylphenol, Bisoprolol Impurity M | [2] |
| Appearance | Light yellow to brown oil; Clear light yellow oil | [4] |
| Purity | Commercially available in purities of 95%, >98%, and ≥98% | [2][5] |
| Solubility | Soluble in organic solvents such as toluene and methanol | [1] |
| Boiling Point | Not specified in available literature | N/A |
| Melting Point | Not applicable (liquid at room temperature) | N/A |
| XLogP3-AA | 1.9 | [6] |
| Topological Polar Surface Area (TPSA) | 38.7 Ų | [6] |
| Safety | Harmful if swallowed (Acute Toxicity, Oral, Category 4) | [6] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound involves the acid-catalyzed etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.[1] The optimization of this reaction is crucial for maximizing yield and purity, with key parameters being the molar ratio of reactants, temperature, and reaction time.[1] Various catalysts have been employed to improve the efficiency and environmental footprint of the synthesis.[1]
Experimental Protocols
Protocol 1: Synthesis using Sulfuric Acid Adsorbed on Silica (Solvent-Free)
This protocol is adapted from patent literature and offers an environmentally friendly approach by omitting a solvent.[1]
-
Materials:
-
2-isopropoxyethanol (250 ml)
-
4-hydroxybenzyl alcohol (20 g)
-
Sulfuric acid adsorbed on silica (20 g)
-
Potassium carbonate
-
-
Procedure:
-
Charge a reaction flask with 2-isopropoxyethanol (250 ml).
-
Cool the reaction mixture to approximately 5°C with continuous stirring.[1]
-
Add sulfuric acid adsorbed on silica (20 g) to the cooled mixture.[1]
-
Add 4-hydroxybenzyl alcohol (20 g) to the reaction mixture.[1]
-
Allow the reaction mixture to warm to ambient temperature and stir for approximately 24 hours.[1]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mass to recover the silica catalyst.[1]
-
The filtrate can be further treated with potassium carbonate to neutralize any remaining acid and then purified.
-
Protocol 2: Synthesis using Amberlyst-15 Ion-Exchange Resin
This method utilizes a solid acid catalyst that can be easily removed by filtration.
-
Materials:
-
2-isopropoxyethanol
-
4-hydroxybenzyl alcohol
-
Amberlyst-15 resin
-
Potassium carbonate
-
Toluene (for extraction)
-
-
Procedure:
-
Cool 2-isopropoxyethanol in a reaction vessel to 0-5°C.
-
Add Amberlyst-15 resin to the cooled alcohol.
-
Add 4-hydroxybenzyl alcohol in small portions over a period of time (e.g., 5 hours) while maintaining the temperature at 0-5°C.
-
Stir the reaction mixture at 0-5°C for 2 hours.
-
Raise the temperature to 15-20°C and maintain for 10 hours.
-
Filter the reaction mixture to remove the Amberlyst-15 resin.
-
Wash the recovered resin with 2-isopropoxyethanol.
-
Basify the filtrate with potassium carbonate, followed by filtration.
-
The excess 2-isopropoxyethanol is removed by distillation to yield the crude product.
-
Table 2: Comparison of Synthesis Methods
| Catalyst | Solvent | Reported Yield | Advantages |
| Sulfuric Acid on Silica | Solvent-Free | 75% | Environmentally friendly, reusable catalyst.[7] |
| Sulfuric Acid on Silica | Toluene | 87% | Higher reported yield in a specific example.[1] |
| Amberlyst-15 | 2-isopropoxyethanol (reactant as solvent) | High | Easily removable and reusable catalyst. |
Role in Bisoprolol Synthesis
This compound is a critical building block for the synthesis of Bisoprolol. The synthesis proceeds via a multi-step pathway where this intermediate provides the core structural framework.[1]
Synthetic Pathway to Bisoprolol
The overall synthetic route from this compound to Bisoprolol is as follows:
-
Condensation with Epichlorohydrin: The phenolic group of this compound is reacted with epichlorohydrin in the presence of a base. This reaction forms an epoxide intermediate, 2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane.[1]
-
Ring-Opening Reaction: The epoxide intermediate is then reacted with isopropylamine. This step involves the nucleophilic attack of the amine on the epoxide ring, leading to the formation of Bisoprolol.[1]
Caption: Synthetic pathway from this compound to Bisoprolol.
Analytical Characterization
A comprehensive analytical characterization is essential to ensure the purity and identity of this compound, especially when used as an intermediate in pharmaceutical manufacturing. Standard analytical techniques include:
Table 3: Analytical Characterization Methods
| Technique | Purpose |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Confirms the chemical structure by identifying the number and environment of protons. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Determines the number of non-equivalent carbon atoms and provides information about their chemical environment. |
| Infrared Spectroscopy (IR) | Identifies the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used to quantify it. Chiral HPLC is used for enantiomeric excess determination of its derivatives.[1] |
| Thin-Layer Chromatography (TLC) | A rapid and cost-effective method for monitoring the progress of the synthesis reaction.[1] |
While specific spectral data is proprietary and dependent on the specific batch, a partial ¹H-NMR spectral data has been reported as follows:
Table 4: Partial ¹H-NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.15 | Doublet (d) | 6H | Isopropyl -CH₃ |
| 3.55 | Multiplet (m) | 1H | Isopropyl -CH- |
| 3.65 | Triplet (t) | 2H | -O-CH₂-CH₂-O- |
| 4.50 | Singlet (s) | 2H | Ar-CH₂-O- |
| 6.85 | Doublet (d) | 2H | Aromatic protons |
Experimental Workflow Diagram
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
This compound is a fundamentally important intermediate in the pharmaceutical industry, particularly for the production of Bisoprolol. The efficiency and purity of its synthesis have been the subject of considerable research, leading to the development of more sustainable and economically viable manufacturing processes. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for researchers and professionals involved in the development and manufacturing of related active pharmaceutical ingredients.
References
- 1. 4-[(2-Isopropoxyethoxy)methyl]phenol | LGC Standards [lgcstandards.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. scbt.com [scbt.com]
- 4. rsc.org [rsc.org]
- 5. 4-[(2-Isopropoxyethoxy)methyl]phenol | LGC Standards [lgcstandards.com]
- 6. 4-[(2-Isopropoxyethoxy)methyl]phenol | CAS#:177034-57-0 | Chemsrc [chemsrc.com]
- 7. 177034-57-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Spectroscopic and Structural Elucidation of 4-((2-Isopropoxyethoxy)methyl)phenol: A Technical Guide
Introduction
4-((2-isopropoxyethoxy)methyl)phenol is a key intermediate in the synthesis of various pharmaceuticals, most notably the cardioselective β-blocker, Bisoprolol.[1][2][3][4][5] Its molecular structure, containing both a phenol group and an ether linkage, makes it a versatile building block in organic synthesis. Accurate characterization of this compound is crucial for quality control and process optimization in drug development. This guide provides a detailed overview of the spectroscopic data (NMR, IR, MS) for this compound, along with standardized experimental protocols for data acquisition.
Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following sections summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.15 | Doublet (d) | 6H | Isopropyl -CH₃ |
| 3.55 | Multiplet (m) | 1H | Isopropyl -CH- |
| 3.65 | Triplet (t) | 2H | -O-CH₂-CH₂-O- |
| 4.50 | Singlet (s) | 2H | Ar-CH₂-O- |
| 6.85 | Doublet (d) | 2H | Aromatic (Ar-H) |
Data sourced from Benchchem[1]
¹³C NMR Spectral Data
While specific ¹³C NMR data was not found in the provided search results, typical chemical shifts for similar structures can be predicted. PubChem does indicate the availability of ¹³C NMR spectra for this compound.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Significance |
| ~3400 (broad) | O-H stretch | Indicates the presence of the phenolic hydroxyl group. |
| ~2970-2850 | C-H stretch | Aliphatic C-H bonds in the isopropoxy and ethoxy groups. |
| ~1600, ~1500 | C=C stretch | Aromatic ring stretching. |
| ~1450 | C-H bend | Characteristic bending of C-H bonds.[1] |
| ~1100-1200 | C-O stretch | Strong absorption indicating the ether linkages.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.[1]
Mass Spectrometry Data
| m/z | Ion Identity | Significance |
| 210.1256 | [M]⁺ | Molecular ion peak, confirming the molecular weight of the compound.[1][7] |
Molecular Information
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₃ | [6][8] |
| Molecular Weight | 210.27 g/mol | [6][8][9][10] |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer for the specific sample.
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (typically >1024) is required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film Method : If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the KBr pellet holder.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation : Utilize a mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a High-Resolution Mass Spectrometer (HRMS) with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition :
-
Introduce the sample into the ion source.
-
For GC-MS, the sample is first separated on a GC column before entering the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Analysis : Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure of the compound. For HRMS, the exact mass can be used to determine the elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | 177034-57-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 6. This compound | C12H18O3 | CID 10219954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-[(2-Isopropoxyethoxy)methyl]phenol | LGC Standards [lgcstandards.com]
- 8. chemscene.com [chemscene.com]
- 9. 4-[(2-Isopropoxyethoxy)methyl]phenol | CAS#:177034-57-0 | Chemsrc [chemsrc.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide on the Solubility of 4-((2-isopropoxyethoxy)methyl)phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the key physicochemical properties of 4-((2-isopropoxyethoxy)methyl)phenol is presented below. These properties are crucial for understanding its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₃ | [3][4] |
| Molecular Weight | 210.27 g/mol | [3][4] |
| Appearance | White crystalline solid or powder; Light brownish yellow liquid | [5][6] |
| Melting Point | 60-70 °C | [5] |
| Boiling Point | 308.7 ± 22.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| LogP | 1.76 - 1.9 | [3][7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
Solubility Profile
Currently, only qualitative solubility data for this compound is available. The compound has been described as being soluble in a range of organic solvents.
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [5] |
| Ether Solvents | Soluble | [5] |
| Chloroform | Soluble | |
| Methylene Dichloride (MDC) | Soluble | |
| Ethyl Acetate | Soluble | |
| Water | Soluble | [5] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the widely used "shake-flask" or "excess solid" method.[8]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a calibrated UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle for a period (e.g., 1-2 hours) at the same temperature.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.[9]
-
For HPLC analysis, inject a known volume of the filtered solution and the standards. The concentration of the saturated solution is determined by comparing its peak area to the calibration curve generated from the standards.
-
For UV-Vis analysis, measure the absorbance of the filtered solution (after appropriate dilution, if necessary) at the wavelength of maximum absorbance (λmax) and determine the concentration using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration of the saturated solution.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: A flowchart of the experimental procedure for determining solubility.
Role in the Synthesis of Bisoprolol
This compound is a crucial intermediate in the industrial synthesis of Bisoprolol.[1][10] The diagram below outlines this key synthetic relationship.
Caption: The role of the target compound as an intermediate in Bisoprolol synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 4-[(2-Isopropoxyethoxy)methyl]phenol | CAS#:177034-57-0 | Chemsrc [chemsrc.com]
- 4. This compound | C12H18O3 | CID 10219954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. 4-(2-isopropoxyethoxymethyl)phenol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. This compound | 177034-57-0 | Benchchem [benchchem.com]
- 10. ijper.org [ijper.org]
An In-depth Technical Guide to 4-((2-isopropoxyethoxy)methyl)phenol: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((2-isopropoxyethoxy)methyl)phenol is a key chemical intermediate, primarily recognized for its critical role in the synthesis of the cardioselective β1-adrenergic receptor blocker, Bisoprolol.[1][2][3] Bisoprolol is widely prescribed for the management of cardiovascular diseases, particularly hypertension and angina.[2][4] The synthesis of high-purity this compound is a crucial and often challenging step in the industrial manufacturing of Bisoprolol.[3] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, analytical characterization, and its pivotal application in pharmaceutical manufacturing.
Physicochemical Properties
This compound is a substituted phenol with the chemical formula C12H18O3.[5] It is typically a white crystalline solid or powder. While soluble in organic solvents like ethanol and ether, it can also be dissolved in water.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C12H18O3 | [5] |
| Molecular Weight | 210.27 g/mol | [1][5] |
| CAS Number | 177034-57-0 | [1] |
| Appearance | White crystalline solid or powder | |
| Melting Point | 60-70 °C | |
| ¹H-NMR (δ, ppm) | 1.15 (d, 6H), 3.55 (m, 1H), 3.65 (t, 2H), 4.50 (s, 2H), 6.85 (d, 2H), 7.20 (d, 2H), 9.50 (s, 1H) | [1] |
| Mass Spec. (m/z) | 210.1256 [M]⁺, 107 [C₇H₇O]⁺ (base peak) | [1] |
Synthesis of this compound
The primary route for synthesizing this compound is through the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.[1] Various catalysts and reaction conditions have been explored to optimize the yield and purity of the final product.
Key Synthesis Parameters
The efficiency of the synthesis is influenced by several factors:
-
Molar Ratio of Reactants: The ratio of 2-isopropoxyethanol to 4-hydroxybenzyl alcohol is a critical parameter.[3]
-
Temperature: Reaction temperatures can range from 5°C to 60°C, with lower temperatures often employed during catalyst addition.[1][2]
-
Reaction Time: The duration of the reaction can vary from several hours to over 24 hours.[1][2]
-
Catalyst: Acidic catalysts are typically used to facilitate the etherification. Common catalysts include sulfuric acid adsorbed on silica and ion-exchange resins like Amberlyst 15.[1][2]
Experimental Protocols
Protocol 1: Synthesis using Sulfuric Acid Adsorbed Silica (with solvent)
This protocol is adapted from a patented process for the preparation of this compound.[2][4]
Materials:
-
2-isopropoxyethanol (138.4 ml)
-
Toluene (375 ml)
-
Sulfuric acid adsorbed silica (75 g)
-
4-hydroxybenzylalcohol (75 g)
-
Potassium carbonate
-
Sodium hydroxide solution
-
Water
Procedure:
-
Charge a reaction flask with 2-isopropoxyethanol and dissolve it in toluene.
-
Cool the reaction mixture to 5°C with continuous stirring.
-
Add the sulfuric acid adsorbed silica to the cooled reaction mixture.
-
Add 4-hydroxybenzylalcohol to the mixture.
-
Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mass to recover the silica.
-
Treat the filtrate with potassium carbonate and stir.
-
Filter the mixture to remove the potassium carbonate.
-
Wash the organic layer with water.
-
Extract the product into an aqueous layer using a sodium hydroxide solution. This aqueous layer containing the product can be carried forward to the next step without isolation.[2]
Protocol 2: Synthesis using Sulfuric Acid Adsorbed Silica (without solvent)
This solvent-free method offers a more environmentally friendly approach.[2][4]
Materials:
-
2-isopropoxyethanol (250 ml)
-
Sulfuric acid adsorbed silica (20 g)
-
4-hydroxybenzylalcohol (20 g)
-
Potassium carbonate
Procedure:
-
Charge a reaction flask with 2-isopropoxyethanol and cool it to approximately 5°C with continuous stirring.
-
Add the sulfuric acid adsorbed silica to the flask.
-
Add 4-hydroxybenzylalcohol to the reaction mixture.
-
Stir the mixture at ambient temperature for about 24 hours.
-
Filter the reaction mass to recover the silica.
-
Add potassium carbonate to the filtrate and stir for one hour.
-
Filter to remove the potassium carbonate to yield the crude product.
Role in the Synthesis of Bisoprolol
This compound is a crucial intermediate in the multi-step synthesis of Bisoprolol.[1] The synthesis proceeds via the reaction of this compound with epichlorohydrin, followed by a ring-opening reaction with isopropylamine.[1]
Caption: Synthetic pathway from starting materials to Bisoprolol via the key intermediate this compound.
Analytical Characterization
The purity and identity of this compound are critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of the synthesis reaction.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final product.[6] Chiral HPLC is particularly important in the synthesis of enantiomerically pure (S)-bisoprolol to determine the enantiomeric excess of subsequent intermediates.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides detailed information about the molecular structure of the compound.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[1]
Biological Activity and Future Perspectives
Currently, there is limited publicly available information on the specific biological activities of this compound itself. Its primary significance lies in its role as a precursor to the pharmacologically active molecule, Bisoprolol.[1]
Future research could explore the potential biological activities of this compound and its derivatives. Structure-activity relationship (SAR) studies could be conducted to investigate how modifications to its chemical structure might lead to novel therapeutic agents.[1]
Experimental and Synthetic Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Conclusion
This compound is a fundamentally important molecule in the pharmaceutical industry, serving as an indispensable building block for the synthesis of the widely used cardiovascular drug, Bisoprolol. The optimization of its synthesis is a key focus for industrial chemists, with an emphasis on improving yield, purity, and environmental sustainability. While its own biological properties remain largely unexplored, its structural motif may hold potential for the development of new therapeutic agents. This guide has summarized the current state of knowledge on this compound, providing a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. This compound | 177034-57-0 | Benchchem [benchchem.com]
- 2. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 5. This compound | C12H18O3 | CID 10219954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of Bisoprolol from 4-Hydroxybenzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisoprolol is a cardioselective β1-adrenergic receptor blocker widely prescribed for the management of cardiovascular diseases such as hypertension, angina, and heart failure. This technical guide provides a comprehensive overview of a common and industrially significant synthesis route for Bisoprolol, commencing from the readily available starting material, 4-hydroxybenzyl alcohol. This document details the multi-step synthesis, including the formation of the key intermediate 4-((2-isopropoxyethoxy)methyl)phenol, its subsequent conversion to an epoxide, and the final ring-opening reaction to yield Bisoprolol. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and the drug's mechanism of action are presented to serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.
Introduction
The synthesis of Bisoprolol from 4-hydroxybenzyl alcohol is a well-established process that involves three primary chemical transformations. The initial and most critical step is the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol to generate the key intermediate, this compound.[1][2] This reaction is often the most challenging aspect of the synthesis, with various catalytic systems developed to optimize yield and purity. The subsequent steps involve the reaction of the phenolic intermediate with epichlorohydrin to form an epoxide, followed by a nucleophilic ring-opening reaction with isopropylamine to afford the final active pharmaceutical ingredient, Bisoprolol.[3][4] This guide will provide a detailed examination of each of these synthetic steps.
Overall Synthesis Pathway
The synthesis of Bisoprolol from 4-hydroxybenzyl alcohol can be delineated into the following three stages:
-
Step 1: Etherification - Synthesis of this compound.
-
Step 2: Epoxidation - Synthesis of 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane.
-
Step 3: Amination - Synthesis of Bisoprolol via epoxide ring-opening.
Below is a graphical representation of the overall synthetic workflow.
Caption: Overall synthetic workflow for Bisoprolol from 4-hydroxybenzyl alcohol.
Experimental Protocols and Data
This section provides detailed experimental methodologies for each key step in the synthesis of Bisoprolol, along with a summary of quantitative data.
Step 1: Synthesis of this compound
The etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol is a critical step, and several catalytic methods have been reported to improve efficiency and yield.
Method A: Using Silica Sulfuric Acid Catalyst
-
Protocol: To a mixture of 4-(hydroxymethyl)phenol and 2-isopropoxyethan-1-ol, silica sulfuric acid is added as a catalyst. The reaction mixture is stirred, and the progress is monitored. Upon completion, the solid catalyst is filtered off and can be reused. The product is purified using flash chromatography.[5]
-
Yield: A yield of 75% has been reported for this method.[5]
Method B: Using Amberlyst-15 Catalyst
-
Protocol: In a reactor, 2-isopropoxyethanol is charged and cooled to 0°C. Amberlyst-15 resin is added in one lot. 4-Hydroxybenzyl alcohol is then added in small portions at 0-5°C over approximately 5 hours. The reaction mixture is stirred at 0-5°C for 2 hours, after which the temperature is raised to 15-20°C and maintained for 10 hours. The Amberlyst-15 resin is subsequently filtered and washed with 2-isopropoxyethanol. The filtrate is basified with potassium carbonate, which is then filtered off. The excess 2-isopropoxyethanol is removed by distillation to yield the product.[3]
-
Quantitative Data: Starting with 22.5 kg of 4-hydroxybenzyl alcohol, a yield of 36-38 kg of the product has been reported.[3]
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Parameter | Method A | Method B |
| Catalyst | Silica Sulfuric Acid | Amberlyst-15 |
| Temperature | Not specified in detail | 0-5°C, then 15-20°C |
| Reaction Time | Not specified in detail | 12 hours |
| Solvent | 2-isopropoxyethanol (reactant) | 2-isopropoxyethanol (reactant) |
| Purification | Flash Chromatography | Filtration and Distillation |
| Reported Yield | 75% | High (quantitative details above) |
Spectroscopic Data for this compound: [5]
-
¹H NMR (600 MHz, CDCl₃): δ 7.22–7.13 (m, 2H), 6.82–6.72 (m, 2H), 6.02 (s, 1H), 4.48 (s, 2H), 3.72–3.58 (m, 5H), 1.20 (d, J = 5.9 Hz, 6H).
-
¹³C NMR (151 MHz, CDCl₃): δ 155.55, 129.75, 129.74, 115.26, 73.11, 72.21, 69.34, 67.48, 22.01.
Step 2: Synthesis of 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane
-
Protocol: An aqueous solution of the sodium salt of this compound is reacted with epichlorohydrin at 60-65°C for 1 hour. The reaction mixture is then extracted twice with toluene. The combined toluene extracts are stirred with solid sodium hydroxide. The mixture is washed with water three times, and the toluene layer is distilled to yield the epoxide product as an oil. The product can be further purified by high vacuum distillation.[3]
Step 3: Synthesis of Bisoprolol
-
Protocol: The epoxide intermediate, 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane, is dissolved in methanol and cooled to 15°C. A catalytic amount of sodium borohydride is added in small portions at 15-20°C and stirred for 1 hour. This mixture is then added to a cooled solution of isopropylamine at 15-20°C over 1 hour. The reaction is stirred for 3 hours and then heated to reflux for another 3 hours. Excess isopropylamine and methanol are removed by distillation. The residual oil is taken up in an organic solvent like chloroform and washed with water. The organic solvent is then distilled off to obtain Bisoprolol base as an oil.[3][6]
-
Overall Yield: A six-step synthesis for enantiopure (S)-Bisoprolol, including these core steps, has been reported with an overall yield of 19%.[5]
Mechanism of Action of Bisoprolol
Bisoprolol is a cardioselective β1-adrenergic receptor antagonist. Its therapeutic effects in managing cardiovascular diseases stem from its ability to block the action of endogenous catecholamines, such as epinephrine and norepinephrine, at the β1-receptors, which are predominantly located in the heart muscle cells and the juxtaglomerular cells of the kidney.[1][2][7]
The binding of catecholamines to β1-receptors normally activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates L-type calcium channels, leading to increased calcium influx into cardiac cells. This results in an increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect).[1]
Bisoprolol competitively inhibits this pathway, leading to a reduction in heart rate, contractility, and consequently, blood pressure.[8][9] By blocking β1-receptors in the kidneys, Bisoprolol also inhibits the release of renin, thereby suppressing the renin-angiotensin system.[2][7]
The following diagram illustrates the signaling pathway inhibited by Bisoprolol.
Caption: Mechanism of action of Bisoprolol via inhibition of the β1-adrenergic signaling pathway.
Conclusion
The synthesis of Bisoprolol from 4-hydroxybenzyl alcohol represents a viable and scalable manufacturing route for this important cardiovascular drug. The optimization of the initial etherification step is paramount to the overall efficiency of the process, with acid catalysts like silica sulfuric acid and Amberlyst-15 offering effective solutions. The subsequent epoxidation and amination steps are robust reactions that complete the synthesis. A thorough understanding of the experimental protocols and the underlying mechanism of action is crucial for drug development professionals involved in the synthesis, characterization, and application of Bisoprolol. This guide provides a foundational resource to support these endeavors.
References
- 1. qingmupharm.com [qingmupharm.com]
- 2. Bisoprolol - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Detection method of Bisoprolol fumarate_Chemicalbook [chemicalbook.com]
- 4. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 5. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol [mdpi.com]
- 6. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]
- 7. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Bisoprolol? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bisoprolol Utilizing 4-((2-isopropoxyethoxy)methyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Bisoprolol, a cardioselective beta-blocker, using 4-((2-isopropoxyethoxy)methyl)phenol as a key intermediate. The information is compiled from various patented methods and peer-reviewed scientific literature, offering a comprehensive guide for researchers in drug development and organic synthesis.
Introduction
Bisoprolol is a widely prescribed medication for cardiovascular diseases, primarily hypertension and coronary heart disease. Its synthesis involves a multi-step process, with the formation of the intermediate this compound being a critical stage. This intermediate serves as the foundational aromatic core of the Bisoprolol molecule.[1] The subsequent reaction with epichlorohydrin and ring-opening with isopropylamine are key transformations to arrive at the final active pharmaceutical ingredient.[1] This document outlines the chemical pathways, experimental procedures, and quantitative data associated with this synthetic route.
Synthetic Pathway Overview
The synthesis of Bisoprolol from 4-hydroxybenzyl alcohol, proceeding through the key intermediate this compound, can be summarized in the following stages:
-
Formation of the Ether Intermediate: 4-hydroxybenzyl alcohol is reacted with 2-isopropoxyethanol in the presence of an acid catalyst to yield this compound.[2][3]
-
Epoxidation: The phenolic group of the intermediate is then condensed with epichlorohydrin to form the epoxide, 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane.[1][2]
-
Amination (Epoxide Ring-Opening): The final step involves the reaction of the epoxide intermediate with isopropylamine to yield the Bisoprolol base.[1][2]
-
Salt Formation: The Bisoprolol base is subsequently converted to a pharmaceutically acceptable salt, such as Bisoprolol fumarate, for improved stability and bioavailability.[2][4]
A chemoenzymatic approach has also been described for the synthesis of enantiopure (S)-Bisoprolol, which involves a lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data, such as yields and reaction conditions, reported in the literature for each major step of the synthesis.
Table 1: Synthesis of this compound
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| 4-Hydroxybenzyl alcohol | Amberlyst-15 | 2-Isopropoxy ethanol | 0-5, then 15-20 | 2, then 10 | 36-38 kg from 22.5 kg starting material | [4] |
| 4-Hydroxybenzyl alcohol | H₂SO₄ activated silica | Toluene | 5, then ambient | Monitored by TLC | Not specified | [3][7] |
| 4-(hydroxymethyl)phenol | Silica sulfuric acid | Not specified | Not specified | Not specified | 75% | [5] |
Table 2: Synthesis of 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Purification | Reference |
| Sodium salt of this compound | Epichlorohydrin | Toluene | 60-65 | 1 | High vacuum distillation | [4] |
Table 3: Synthesis of Bisoprolol Base
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane | Isopropylamine, Sodium borohydride | Methanol | 15-20, then reflux | 1, then 3 | 34-37 kg from 30 kg starting material | [4] |
Table 4: Synthesis of Bisoprolol Fumarate
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| Bisoprolol base | Fumaric acid | Acetone | 40, then reflux, then 0-5 | Not specified, then 0.5, then 1 | 30-33 kg from 36 kg starting material | [4] |
Experimental Protocols
The following are detailed experimental protocols derived from the cited literature.
Protocol 1: Synthesis of this compound[4]
Materials:
-
4-Hydroxybenzyl alcohol (22.5 kg)
-
2-Isopropoxy ethanol (280 L)
-
Amberlyst-15 resin (22.5 kg)
-
Potassium carbonate (1.0 kg)
Procedure:
-
Charge a 400 L reactor with 280 L of 2-Isopropoxy ethanol and cool to 0°C.
-
Add 22.5 kg of Amberlyst-15 resin in one lot.
-
Add 22.5 kg of 4-Hydroxybenzyl alcohol in small lots of 2 kg each at 0-5°C over approximately 5 hours.
-
Stir the reaction mixture at 0-5°C for 2 hours.
-
Raise the temperature to 15-20°C and maintain for 10 hours.
-
Filter the Amberlyst-15 resin and wash it with 2-Isopropoxy ethanol.
-
Collect the reaction mixture in a 400 L vessel and basify with 1.0 kg of potassium carbonate.
-
Filter the potassium carbonate.
-
Distill the 2-Isopropoxy ethanol from the reaction mixture to obtain 36-38 kg of this compound.
Protocol 2: Synthesis of 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane[4]
Materials:
-
Aqueous solution of the sodium salt of this compound
-
Epichlorohydrin (90 kg)
-
Toluene (90 L)
-
Solid Sodium hydroxide (7.2 kg)
Procedure:
-
React the aqueous solution of the sodium salt of this compound with 90 kg of Epichlorohydrin at 60-65°C for 1 hour.
-
Extract the reaction mixture twice with 90 L of toluene.
-
Stir the combined toluene extracts with 7.2 kg of solid Sodium hydroxide.
-
Wash the reaction mixture with water three times.
-
Take the toluene layer for distillation to remove the solvent.
-
The resulting oil is 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane.
Protocol 3: Synthesis of Bisoprolol Base[4]
Materials:
-
2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane (30 kg)
-
Methanol (60 L)
-
Sodium borohydride (0.3 kg)
-
Isopropyl amine
Procedure:
-
In a 160 L vessel, charge 60 L of methanol and add 30 kg of 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane.
-
Cool the reaction mixture to 15°C.
-
Add 0.3 kg of Sodium borohydride in small lots of 30 gm each to the reaction mixture at 15-20°C.
-
Stir the reaction mixture for 1 hour at 15-20°C.
-
Add the reaction mixture to a cooled solution of isopropyl amine at 15-20°C over about 1 hour.
-
Stir the reaction mixture for 3 hours and then heat to reflux for 3 hours.
-
Distill off the excess Isopropyl amine and methanol.
-
The residual oil is taken up in an organic solvent such as chloroform, washed with water, and the organic layer is passed over a bed of neutral alumina.
-
Removal of the solvent by distillation yields Bisoprolol base as an oil (34-37 kg).
Protocol 4: Synthesis of Bisoprolol Fumarate[2][4]
Materials:
-
Bisoprolol base (36 kg)
-
Acetone (100 L)
-
Fumaric acid (6.54 kg)
Procedure:
-
Take 100 L of Acetone and 36 kg of Bisoprolol base in a 160 L vessel.
-
Heat the reaction mixture to 40°C and add 6.54 kg of fumaric acid.
-
Stir the reaction mixture at reflux for 30 minutes.
-
Cool the mixture to 0-5°C and maintain for 1 hour.
-
Centrifuge the separated product and wash with chilled acetone.
-
Dry the product to obtain 30-33 kg of Bisoprolol fumarate.
Visualizations
Diagram 1: Synthetic Pathway of Bisoprolol
Caption: Synthetic route to Bisoprolol Fumarate.
Diagram 2: Experimental Workflow for Bisoprolol Synthesis
Caption: Workflow of Bisoprolol synthesis.
References
- 1. This compound | 177034-57-0 | Benchchem [benchchem.com]
- 2. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]
- 3. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 4. Synthesis and Detection method of Bisoprolol fumarate_Chemicalbook [chemicalbook.com]
- 5. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Industrial Manufacturing of a Key Bisoprolol Intermediate
Introduction
Bisoprolol is a widely used beta-blocker for the treatment of cardiovascular diseases, primarily hypertension. Its industrial synthesis involves the preparation of key intermediates that significantly influence the efficiency, purity, and overall cost of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the industrial-scale manufacturing of a crucial Bisoprolol intermediate, 4-[(2-isopropoxyethoxy)methyl]phenol. The synthesis of this intermediate is a critical step, and the protocol outlined below is based on established industrial practices.
Synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol
The primary route for the industrial synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxy ethanol in the presence of an acidic catalyst, such as Amberlyst-15 resin.[1][2] This method is favored for its high yield and purity of the final product.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxybenzyl alcohol from 4-Hydroxybenzaldehyde
This preliminary step produces the starting material for the main intermediate synthesis.
Materials:
-
4-Hydroxybenzaldehyde
-
Sodium hydroxide
-
Sodium borohydride
-
Activated charcoal
-
Acetic acid
-
Water
Procedure:
-
In a suitable reactor, dissolve 8.33 kg of sodium hydroxide in water.
-
Add 25.0 kg of 4-Hydroxybenzaldehyde to the solution and stir until a clear solution is obtained.[3]
-
Cool the reaction mixture to 15 °C.
-
Separately, dissolve 3.0 kg of sodium borohydride in 15 L of water.
-
Add the sodium borohydride solution to the reaction mixture over a period of approximately 3 hours, maintaining the temperature at 15-20 °C.[3]
-
Continue stirring the mixture for an additional 3 hours.
-
Prepare a slurry of 1.0 kg of activated charcoal in 15 L of water and add it to the reaction mixture. Stir for 30 minutes.
-
Filter the mixture over a celite bed.
-
Cool the filtrate to 0-5 °C.
-
Slowly add a dilute solution of acetic acid (20 kg diluted with 20 L of water) over 3-5 hours to precipitate the product.[3]
-
Filter the separated product, wash with 40 L of water, and spin-dry.
-
Dry the product under vacuum to obtain 21-23 kg of 4-Hydroxybenzyl alcohol.[3]
Protocol 2: Synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol
This protocol details the main reaction to produce the key Bisoprolol intermediate.
Materials:
-
4-Hydroxybenzyl alcohol
-
2-Isopropoxy ethanol
-
Amberlyst-15 resin
-
Potassium carbonate
Procedure:
-
Charge a 400 L reactor with 280 L of 2-Isopropoxy ethanol and cool to 0 °C.
-
Add 22.5 kg of Amberlyst-15 resin in one portion.[3]
-
Add 22.5 kg of 4-Hydroxybenzyl alcohol in small portions (2 kg each) over approximately 5 hours, maintaining the temperature at 0-5 °C.[3]
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Raise the temperature to 15-20 °C and maintain for 10 hours.[3]
-
Filter the Amberlyst-15 resin and wash it with 2-Isopropoxy ethanol.
-
Collect the reaction mixture in a 400 L vessel and basify with 1.0 kg of potassium carbonate.[3]
Data Presentation
Table 1: Reactant Quantities and Yields for 4-Hydroxybenzyl alcohol Synthesis
| Reactant/Product | Quantity | Molar Mass ( g/mol ) | Moles (approx.) |
| 4-Hydroxybenzaldehyde | 25.0 kg | 122.12 | 204.7 |
| Sodium hydroxide | 8.33 kg | 40.00 | 208.3 |
| Sodium borohydride | 3.0 kg | 37.83 | 79.3 |
| 4-Hydroxybenzyl alcohol | 21-23 kg | 124.14 | 169.2-185.3 |
| Yield | 82.6-90.5% |
Table 2: Reactant Quantities for 4-[(2-isopropoxyethoxy)methyl]phenol Synthesis
| Reactant | Quantity | Molar Mass ( g/mol ) | Moles (approx.) |
| 4-Hydroxybenzyl alcohol | 22.5 kg | 124.14 | 181.2 |
| 2-Isopropoxy ethanol | 280 L | 104.15 | - |
| Amberlyst-15 | 22.5 kg | - | - |
| Potassium carbonate | 1.0 kg | 138.21 | 7.2 |
Alternative Synthesis Route
An alternative industrial process involves the protection of the phenolic hydroxyl group of p-hydroxybenzaldehyde as an acetate ester, followed by reduction and subsequent reaction with 2-isopropoxyethanol.[4]
Protocol 3: Synthesis of 4-acetoxybenzaldehyde
Materials:
-
p-hydroxybenzaldehyde
-
Acetic anhydride
-
Concentrated sulfuric acid
Procedure:
-
In a 100ml three-necked flask, add 12.2g (0.1mol) of p-hydroxybenzaldehyde and 0.3g of concentrated sulfuric acid.
-
Slowly add 12.12g (0.12mol) of acetic anhydride dropwise.
-
Heat the mixture to reflux.
-
After the reaction is complete (monitored by TLC), distill off the solvent.
-
Add 20ml of water and stir to precipitate the solid product.
-
Cool to crystallize, separate by suction filtration, and dry to obtain 16.1 g of 4-acetoxybenzaldehyde.[4]
Protocol 4: Synthesis of 4-acetoxybenzyl alcohol
Materials:
-
4-acetoxybenzaldehyde
-
Sodium borohydride
-
Ethanol or THF
-
Ethyl acetate
-
Water
Procedure:
-
In a 100ml three-neck flask, dissolve 16.1g (0.098mol) of 4-acetoxybenzaldehyde in 20ml of ethanol (or THF).[4]
-
Add 1.48g of sodium borohydride in batches in an ice-water bath.
-
After 1 hour, warm the reaction to 25°C and continue stirring until the reaction is complete (monitored by TLC).
-
Evaporate the solvent.
-
Add 30ml of ethyl acetate and 10ml of water to the residue.
-
Separate the organic phase, wash with 10ml of water, and concentrate to obtain 15.8 g of 4-acetoxybenzyl alcohol.[4]
Data Presentation for Alternative Route
Table 3: Reactant Quantities and Yields for Alternative Synthesis Route
| Step | Starting Material | Reagents | Product | Yield | Purity (HPLC) |
| 1 | p-hydroxybenzaldehyde (12.2g) | Acetic anhydride (12.12g), H₂SO₄ (0.3g) | 4-acetoxybenzaldehyde | 98% | 99.3% |
| 2 | 4-acetoxybenzaldehyde (16.1g) | Sodium borohydride (1.48g), Ethanol | 4-acetoxybenzyl alcohol | 97.4% | 99.5% |
Visualization of the Manufacturing Process
The following diagrams illustrate the logical workflow for the synthesis of the Bisoprolol intermediate.
Caption: Workflow for the synthesis of 4-Hydroxybenzyl alcohol.
Caption: Workflow for the synthesis of the key Bisoprolol intermediate.
References
- 1. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Synthesis and Detection method of Bisoprolol fumarate_Chemicalbook [chemicalbook.com]
- 4. Novel method for synthesizing bisoprolol importance intermediate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Quantification of 4-((2-isopropoxyethoxy)methyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-((2-isopropoxyethoxy)methyl)phenol is a key intermediate and a known impurity in the synthesis of Bisoprolol, a widely used beta-blocker.[1][2][3][4] Accurate and robust analytical methods are crucial for its quantification to ensure the quality, safety, and efficacy of the final drug product. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Mass Spectrometry (LC-MS), which are the primary techniques for its analysis.[1]
Quantitative Data Summary
The following tables summarize the quantitative data and key experimental parameters for the analytical methods described.
Table 1: HPLC Method Parameters for Quantification
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Composition | 60:40 (A:B) | Gradient (See Table 2) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30°C | 35°C |
| Injection Vol. | 10 µL | 20 µL |
| UV Wavelength | 225 nm | 230 nm |
| Run Time | 15 min | 20 min |
Table 2: Gradient Elution Program for HPLC Method 2
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 15.0 | 40 | 60 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Table 3: LC-MS/MS Method Parameters for Sensitive Quantification
| Parameter | Description |
| Column | UPLC C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transition | m/z 209.1 → 107.1 (Quantifier), m/z 209.1 → 71.1 (Qualifier) |
| Collision Energy | Optimized for specific instrument |
| Cone Voltage | Optimized for specific instrument |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol details the steps for quantifying this compound using a standard reversed-phase HPLC method with UV detection.
1. Materials and Reagents:
-
Reference standard of this compound (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sample containing this compound (e.g., Bisoprolol drug substance or reaction mixture)
2. Equipment:
-
HPLC system with a UV/Vis detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Mobile Phase A (25 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the diluent to achieve concentrations in the range of 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain about 1 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Use the parameters outlined in Table 1, Method 1 .
5. Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the percentage of this compound in the original sample.
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This protocol is suitable for the trace-level quantification of this compound in complex matrices.
1. Materials and Reagents:
-
Reference standard of this compound (purity ≥ 98%)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS), e.g., a structurally similar deuterated compound.
2. Equipment:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
3. Preparation of Solutions:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of LC-MS grade water.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 999 mL of LC-MS grade acetonitrile.
-
Diluent: Prepare a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (100 µg/mL): Prepare as described in Protocol 1, using the diluent.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard at a suitable concentration (e.g., 100 µg/mL).
-
Working Solutions: Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of the standard stock solution and a fixed amount of the internal standard into the sample matrix or diluent.
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dilution in the diluent may be sufficient. For biological samples, a protein precipitation or liquid-liquid extraction may be necessary. All final solutions should be filtered through a 0.22 µm syringe filter.
4. LC-MS/MS Conditions:
-
Use the parameters outlined in Table 3 . The mass spectrometric parameters (collision energy, cone voltage) should be optimized for the specific instrument being used to achieve maximum sensitivity.
5. Data Analysis:
-
Analyze the calibration standards, QC samples, and unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Visualizations
Caption: HPLC-UV analysis workflow for quantification.
Caption: LC-MS/MS analysis workflow for sensitive quantification.
Caption: Logical relationship of analytical methods for the compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-((2-isopropoxyethoxy)methyl)phenol
Abstract
This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-((2-isopropoxyethoxy)methyl)phenol, a key intermediate in the synthesis of various pharmaceuticals, including the beta-blocker Bisoprolol.[1][2] The method is designed for researchers, scientists, and drug development professionals to quantify the main component and separate it from potential process-related impurities and degradation products. The described protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. This method is suitable for quality control and stability testing in a pharmaceutical development setting.
Introduction
This compound is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs).[1] Its purity is paramount to ensure the quality, safety, and efficacy of the final drug product. This compound is also known as Bisoprolol Impurity M.[2] Therefore, a reliable analytical method to assess its purity is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of phenolic compounds and is the method of choice for this application.[3] This application note provides a detailed protocol for an HPLC method capable of separating this compound from its potential impurities, which may include unreacted starting materials such as 4-hydroxybenzyl alcohol and 2-isopropoxyethanol, as well as byproducts formed during synthesis.[1]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity >99.5%)
-
4-hydroxybenzyl alcohol reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (85%) (analytical grade)
-
Water (HPLC grade or Milli-Q)
Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A summary of the optimized HPLC method parameters is presented in the table below.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 70% B; 25-30 min: 70% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
Mobile Phase A (20 mM KH2PO4, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Hypothetical Purity Analysis Data:
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.2 | 15,000 | 0.30 | 4-hydroxybenzyl alcohol (Impurity) |
| 2 | 15.8 | 4,950,000 | 99.00 | This compound |
| 3 | 21.5 | 10,000 | 0.20 | Unknown Impurity |
| 4 | 24.1 | 25,000 | 0.50 | Dimeric By-product (Impurity) |
| Total | 5,000,000 | 100.00 |
Method Validation (Summary)
This method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualization
Caption: Workflow for the HPLC purity analysis of this compound.
Conclusion
The described RP-HPLC method is a reliable and robust technique for the purity determination of this compound. The method is specific for the main analyte and can effectively separate it from potential process-related impurities and degradation products. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis and stability studies of this important pharmaceutical intermediate.
References
The Pivotal Role of 4-((2-isopropoxyethoxy)methyl)phenol in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((2-isopropoxyethoxy)methyl)phenol is a crucial organic intermediate, primarily recognized for its indispensable role in the synthesis of the cardioselective β1-adrenergic receptor blocker, Bisoprolol.[1][2][3] Bisoprolol is a widely prescribed medication for the management of cardiovascular diseases, particularly hypertension and angina.[4] The structural integrity and purity of this compound are paramount as they directly influence the yield and quality of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the synthesis and utilization of this key intermediate.
Application Notes
The principal application of this compound lies in its function as a precursor in the multi-step synthesis of Bisoprolol.[1][2] The synthesis of this intermediate is often considered a critical and challenging step in the industrial manufacturing of the drug.[1] The process involves the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.[1] Various catalytic methods have been developed to optimize this reaction, aiming for higher yields, purity, and improved environmental viability.[1]
Beyond its primary use, this compound and its derivatives are also important in the preparation of analytical standards for impurity profiling of Bisoprolol, ensuring the quality and safety of the final drug product.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound using an Acidic Catalyst
This protocol outlines the synthesis of the title compound via the etherification of 4-hydroxybenzyl alcohol and 2-isopropoxyethanol, a common route in industrial production.[1]
Materials:
-
4-hydroxybenzyl alcohol
-
2-isopropoxyethanol
-
Amberlyst-15 resin or Sulfuric acid adsorbed silica (Activated Silica)[5][6]
-
Toluene (optional, as a solvent)[5]
-
Deionized water
-
Ethyl acetate
-
Saturated Sodium Chloride solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup (with solvent):
-
In a reaction flask, dissolve 2-isopropoxyethanol (e.g., 138.4 ml) in toluene (e.g., 375 ml).[5]
-
Cool the mixture to approximately 5°C with continuous stirring.[4][5]
-
Carefully add the acidic catalyst (e.g., 75 g of H2SO4 activated silica).[5]
-
Add 4-hydroxybenzyl alcohol (e.g., 75 g) to the reaction mixture.[5]
-
Allow the reaction to stir at ambient temperature (ranging from 25°C to 60°C) for about 24 hours.[5]
-
-
Reaction Setup (without solvent):
-
Charge a reaction flask with 2-isopropoxyethanol (e.g., 250 ml) and cool to about 5°C with stirring.[4][5]
-
Add the acidic catalyst (e.g., 20 g of H2SO4 activated silica) followed by 4-hydroxybenzyl alcohol (e.g., 20 g).[4][5]
-
Stir the reaction mixture at ambient temperature for approximately 24 hours.[4][5]
-
-
Work-up and Isolation:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, filter the reaction mixture to recover the catalyst.[5][8]
-
The filtrate can be basified with potassium carbonate.[4][7]
-
For the solvent-free reaction, partition the filtrate between toluene and water.[4] For the reaction with solvent, wash the organic layer with a saturated NaCl solution.[8]
-
The organic phase is then dried over anhydrous MgSO4, and the solvent is removed under reduced pressure to yield this compound.[8]
-
Protocol 2: Synthesis of Bisoprolol from this compound
This protocol describes the subsequent conversion of the intermediate to Bisoprolol.
Materials:
Procedure:
-
Epoxidation:
-
Ring-Opening Reaction:
-
Isolation of Bisoprolol:
Quantitative Data
The following tables summarize key quantitative data reported in the synthesis of this compound and its conversion to Bisoprolol.
Table 1: Synthesis Yield of this compound
| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| Silica Sulfuric Acid | None | Room Temperature | 24 hours | 75% | [8] |
| Activated Silica | Toluene | Ambient | ~24 hours | 87% | [4] |
| Activated Silica | None | Ambient | ~24 hours | 85-90% | [5] |
| Amberlyst-15 | None | 15-20°C | 10 hours | Not specified | [6][7] |
Table 2: Synthesis Yield of Bisoprolol and its Derivatives
| Starting Material | Product | Reaction | Yield | Reference |
| Racemic Chlorohydrin | (S)-Bisoprolol | Enzymatic Resolution & Amination | 19% (overall) | [8] |
| Bisoprolol | N-acetyl bisoprolol | Acetylation | 32.40% | [9] |
| Bisoprolol | N-formyl bisoprolol | Formylation | 20.20% | [9] |
Visualizations
Diagrams
Below are diagrams illustrating the synthesis workflow and the signaling pathway relevant to the action of Bisoprolol.
Caption: Synthetic pathway from starting materials to Bisoprolol.
Caption: Bisoprolol's mechanism of action on the β1-adrenergic pathway.
References
- 1. This compound | 177034-57-0 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 5. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Detection method of Bisoprolol fumarate_Chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4-((2-isopropoxyethoxy)methyl)phenol with Epichlorohydrin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The reaction between 4-((2-isopropoxyethoxy)methyl)phenol and epichlorohydrin is a critical step in the synthesis of various pharmaceutical compounds, most notably the cardioselective β-blocker, Bisoprolol.[1][2][3] This reaction forms a glycidyl ether, specifically 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane, which serves as a key intermediate for further functionalization.[1][2] Understanding the reaction mechanism and optimizing the protocol are essential for achieving high yields and purity of the desired product, which is paramount in drug manufacturing. These notes provide detailed protocols and application data for this important synthetic transformation.
The synthesis of the starting material, this compound, is itself a significant process, typically involving the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.[1][4][5] The subsequent reaction with epichlorohydrin proceeds via the nucleophilic attack of the phenolate ion on the epoxide ring of epichlorohydrin, usually facilitated by a base.[6][7][8]
Experimental Protocols
Protocol 1: General Synthesis of 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane
This protocol describes a general method for the synthesis of the glycidyl ether intermediate from this compound and epichlorohydrin, adapted from procedures for analogous phenolic compounds.
Materials:
-
This compound
-
Epichlorohydrin (excess)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
A suitable solvent (e.g., acetone, toluene, or none if epichlorohydrin is used as the solvent)[7]
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional[7][9]
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add a suitable solvent if desired, or use an excess of epichlorohydrin (1.5 to 10.0 eq) as both reactant and solvent.[4][7]
-
Add the base, such as powdered potassium carbonate (1.0 eq or more), to the mixture.[4] If using a phase-transfer catalyst, it can be added at this stage.
-
Stir the mixture and heat it to a temperature ranging from ambient to reflux (e.g., 80°C), depending on the solvent and base used.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane/ethyl acetate).[4]
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.[1]
-
If a solid base was used, filter it off.
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure. If excess epichlorohydrin was used, it can be removed by vacuum distillation.[10][11]
-
Dissolve the residue in ethyl acetate and wash with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane.
-
The crude product may be purified further by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Reaction Parameters for Phenolic Glycidyl Ether Synthesis
| Phenol Reactant | Base | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Cresol | K₂CO₃ | - | DMF | 80 | 5 | - | [4] |
| 3,5-Dimethylphenol | Triethylamine | - | Epichlorohydrin | Reflux | 1 | - | [10] |
| Phenol | K₂CO₃ | n-Bu₄NOSO₂OCH₂CHOHCH₃ | Epichlorohydrin | 75-80 | 1.5 | 91 | [9] |
| Vanillyl alcohol derivative | TEBAC/NaOH | TEBAC | Epichlorohydrin/Water | RT - 80 | 1 - 12 | ≥87 | [7] |
| Bisphenol A | Phosphonium bicarbonate | - | Epichlorohydrin | 75-160 | - | 95 (mole %) | [11] |
Note: Specific yield for the reaction of this compound is not explicitly detailed in the search results, but the conditions are analogous to those presented for similar phenols.
Visualizations
Reaction Mechanism
The reaction proceeds through a nucleophilic substitution mechanism. The phenoxide, formed by the deprotonation of the phenol by a base, acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This is followed by an intramolecular cyclization to form the final glycidyl ether product.
Caption: Reaction mechanism for the formation of the glycidyl ether.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane.
Caption: General experimental workflow for the synthesis.
Signaling Pathway Context: Synthesis of Bisoprolol
This reaction is a key step in a larger synthetic pathway, namely the production of Bisoprolol. The resulting glycidyl ether is subsequently reacted with isopropylamine to yield the final drug substance.
Caption: Synthetic pathway from starting materials to Bisoprolol.
References
- 1. This compound | 177034-57-0 | Benchchem [benchchem.com]
- 2. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 3. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 11. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]
Catalytic Pathways for the Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol, a key intermediate in the manufacturing of pharmaceuticals, notably the cardioselective β-blocker, bisoprolol.[1][2] The synthesis primarily involves the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol, a reaction amenable to several catalytic systems.[1] This guide summarizes key catalytic methods, presents quantitative data for comparison, and provides detailed experimental protocols.
Overview of Synthetic Pathway
The principal industrial method for synthesizing this compound is the direct etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.[1] This reaction is catalyzed by an acid, which facilitates the formation of the ether linkage.[1] The benzylic hydroxyl group of 4-hydroxybenzyl alcohol is the reactive site for this etherification under the typical acidic conditions employed.[1]
The synthesis of this compound is a critical and often challenging step in the overall production of bisoprolol.[1][3] Key parameters influencing the reaction's success include the molar ratio of reactants, temperature, reaction time, and the choice of catalyst.[1][3]
Comparative Analysis of Catalytic Systems
Several catalysts have been effectively employed for the synthesis of this compound. The choice of catalyst impacts reaction conditions, yield, purity, and overall process efficiency. This section provides a comparative summary of different catalytic approaches.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfuric Acid adsorbed on Silica | 4-hydroxybenzyl alcohol (20g), 2-isopropoxyethanol (250ml) | None | 5, then ambient | 24 | 87 | [4] |
| Sulfuric Acid adsorbed on Silica | 4-hydroxybenzyl alcohol (75g), 2-isopropoxyethanol (138.4ml) | Toluene (375ml) | 5, then ambient | Monitored by TLC | Not specified | [2][5] |
| Amberlyst 15 (Ion-exchange resin) | 4-hydroxybenzyl alcohol, 2-isopropoxyethanol | Not specified | 0-5 | Not specified | High yield | [6] |
| p-Toluenesulfonic acid monohydrate | 4-hydroxybenzyl alcohol (100g), 2-isopropoxyethanol (361g) | Not specified | Not specified | Until starting material < 2.6% | Not specified | [7] |
| Rare Earth Metal Triflate | 4-hydroxybenzyl alcohol, 2-isopropoxyethanol | Not specified | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound using different catalytic systems.
Protocol 1: Synthesis using Sulfuric Acid Adsorbed on Silica (Solvent-Free)
This protocol describes a solvent-free method for the synthesis of this compound using sulfuric acid adsorbed on silica as a reusable solid acid catalyst.[1]
Materials:
-
4-hydroxybenzyl alcohol
-
2-isopropoxyethanol
-
Sulfuric acid adsorbed on silica (H₂SO₄ activated silica)
-
Potassium carbonate
-
Toluene
-
Water
Procedure:
-
Charge a reaction flask with 250 ml of 2-isopropoxyethanol.
-
Cool the reaction mixture to approximately 5°C with continuous stirring.[4]
-
Add 20 g of sulfuric acid adsorbed silica to the cooled reaction mixture.[4]
-
Subsequently, add 20 g of 4-hydroxybenzyl alcohol.[4]
-
Stir the reaction mixture at ambient temperature for about 24 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[2]
-
Upon completion, filter the reaction mass to recover the silica catalyst.[4]
-
To the filtrate, add 10 g of potassium carbonate and stir for one hour.[4]
-
Filter the mixture to remove the potassium carbonate.[4]
-
Partition the resulting mixture between 60 ml of toluene and 60 ml of water to yield the final product.[4]
Expected Yield: Approximately 87%.[4]
Protocol 2: Synthesis using Amberlyst 15 Ion-Exchange Resin
This protocol outlines the use of Amberlyst 15, a strong acidic ion-exchange resin, as the catalyst.
Materials:
-
4-hydroxybenzyl alcohol
-
2-isopropoxyethanol
-
Amberlyst 15
-
Alkali metal carbonate (e.g., potassium carbonate)
Procedure:
-
Cool 2-isopropoxyethanol to below 30°C, preferably between 0-5°C.[6]
-
Add Amberlyst 15 to the cooled 2-isopropoxyethanol.[6]
-
Add 4-hydroxybenzyl alcohol to the reaction mixture in portions.[6]
-
Stir the reaction mixture at a controlled temperature.
-
After the reaction is complete, basify the reaction mixture with an alkali metal carbonate.[6]
-
Isolate the product by distilling off the excess 2-isopropoxyethanol.[6]
Visualization of Experimental Workflow and Synthetic Pathway
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and its subsequent role in the synthesis of bisoprolol.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Role of this compound in the synthesis of bisoprolol.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC) is a crucial technique for monitoring the reaction progress and assessing the purity of the final product.[1] A reversed-phase HPLC method with UV detection can be employed to track the consumption of the starting material, 4-hydroxybenzyl alcohol, and to quantify the formation of this compound and any impurities.[1] This analytical monitoring is essential for optimizing reaction parameters to maximize yield and purity.[1]
References
- 1. This compound | 177034-57-0 | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 5. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 6. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]
- 7. allindianpatents.com [allindianpatents.com]
Application Notes and Protocols for TLC Monitoring of 4-((2-isopropoxyethoxy)methyl)phenol Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for monitoring the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol via Thin-Layer Chromatography (TLC). This key intermediate is crucial in the synthesis of various pharmaceuticals, most notably the beta-blocker Bisoprolol.[1] The accurate monitoring of this reaction is essential to ensure the complete consumption of the starting material, 4-hydroxybenzyl alcohol, and to minimize the formation of byproducts, thereby maximizing the yield and purity of the desired product.
The synthesis involves the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol, typically in the presence of an acid catalyst.[2] TLC serves as a rapid, cost-effective, and efficient analytical tool to track the progress of this reaction. By comparing the chromatographic profile of the reaction mixture with that of the starting materials and the purified product, researchers can qualitatively assess the reaction's progression.
Reaction and TLC Parameters
The successful monitoring of the reaction hinges on understanding the relative polarities of the compounds involved and selecting an appropriate mobile phase for their separation on a silica gel TLC plate. 4-hydroxybenzyl alcohol, with its two hydroxyl groups, is significantly more polar than the product, this compound, where one of the hydroxyl groups has been converted to an ether. This difference in polarity is the basis for their separation by TLC.
A common byproduct of such reactions is the self-condensation of 4-hydroxybenzyl alcohol to form a dibenzyl ether. This byproduct is less polar than the starting material but may have a polarity similar to the desired product, making their separation crucial for accurate monitoring.
Table 1: Summary of Reaction Components and TLC Data
| Compound | Structure | Role | Expected Rf Value (n-hexane:ethyl acetate, 3:1 v/v) | Visualization |
| 4-Hydroxybenzyl Alcohol | Starting Material | Low (approx. 0.1 - 0.2) | UV (254 nm), Ferric chloride, Potassium permanganate, p-Anisaldehyde | |
| 2-Isopropoxyethanol | Reagent | High (may run with the solvent front) | Potassium permanganate (weakly) | |
| This compound | ![]() | Product | Medium (approx. 0.4 - 0.6) | UV (254 nm), Ferric chloride, Potassium permanganate, p-Anisaldehyde |
| 4,4'-Oxybis(methylene)diphenol (Dibenzyl ether byproduct) | ![]() | Potential Byproduct | Medium-High (approx. 0.5 - 0.7) | UV (254 nm), Potassium permanganate, p-Anisaldehyde |
Note: Rf values are approximate and can vary depending on the exact experimental conditions (e.g., plate manufacturer, temperature, chamber saturation). It is crucial to run reference standards alongside the reaction mixture for accurate identification.
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
4-hydroxybenzyl alcohol
-
2-isopropoxyethanol
-
Acid catalyst (e.g., sulfuric acid adsorbed on silica gel, Amberlyst 15)[3]
-
Organic solvent (e.g., toluene, or neat 2-isopropoxyethanol)[4]
-
Reaction flask with a magnetic stirrer and a condenser
-
Heating mantle or oil bath
-
Ice bath
Procedure:
-
To a reaction flask, add 4-hydroxybenzyl alcohol and the chosen solvent (if any).
-
Cool the mixture in an ice bath.
-
Slowly add the acid catalyst to the cooled mixture with stirring.
-
Add 2-isopropoxyethanol to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to the desired temperature (e.g., ambient to 60 °C), monitoring with a thermometer.[4]
-
Stir the reaction mixture and monitor its progress by TLC at regular intervals (e.g., every 30-60 minutes).
TLC Monitoring Protocol
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber (e.g., a beaker with a watch glass or a dedicated TLC tank)
-
Capillary tubes for spotting
-
Mobile phase: n-hexane and ethyl acetate (analytical grade)
-
Visualization reagents (see section 3.3)
-
UV lamp (254 nm)
-
Heat gun
Procedure:
-
Prepare the Mobile Phase: Prepare a 3:1 (v/v) mixture of n-hexane and ethyl acetate. Pour a small amount (0.5-1 cm depth) into the developing chamber, place a piece of filter paper inside to saturate the atmosphere, and cover it. Allow the chamber to equilibrate for at least 15 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
SM Lane: Dissolve a small amount of 4-hydroxybenzyl alcohol in a suitable solvent (e.g., ethyl acetate or methanol) and spot it on the "SM" mark using a capillary tube.
-
RM Lane: Using a clean capillary tube, take a small aliquot of the reaction mixture and spot it on the "RM" mark.
-
C Lane (Co-spot): First, spot the starting material on the "C" mark. Then, without allowing the spot to dry completely, spot the reaction mixture directly on top of the starting material spot. This helps in confirming the identity of the starting material spot in the reaction mixture.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle the observed spots with a pencil.
-
Proceed with chemical staining for further visualization (see section 3.3).
-
-
Interpret the Results:
-
The starting material (4-hydroxybenzyl alcohol) will appear as a lower Rf spot.
-
The product (this compound) will appear as a higher Rf spot.
-
As the reaction progresses, the intensity of the starting material spot in the "RM" lane should decrease, while the intensity of the product spot should increase.
-
The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
-
The appearance of any new spots should be noted as potential byproducts.
-
Visualization Techniques
Since the compounds of interest are colorless, visualization techniques are required to see the spots on the TLC plate.
1. UV Light (Non-destructive):
-
Procedure: View the dried TLC plate under a UV lamp at 254 nm.
-
Expected Result: Aromatic compounds like the starting material, product, and potential aromatic byproducts will appear as dark spots against the fluorescent green background of the TLC plate.[5][6] This is the primary and non-destructive method of visualization.
2. Ferric Chloride Stain (Destructive):
-
Preparation: Prepare a 1% solution of ferric chloride (FeCl3) in 50% aqueous methanol.[7]
-
Procedure: Dip the dried TLC plate into the ferric chloride solution or spray it evenly.
-
Expected Result: Phenolic compounds will react with the ferric chloride to produce colored spots (typically blue, green, or purple).[5][7] This will visualize both the starting material and the product.
3. Potassium Permanganate Stain (Destructive):
-
Preparation: Dissolve 1.5 g of potassium permanganate (KMnO4) and 10 g of potassium carbonate (K2CO3) in 200 mL of water containing 1.25 mL of 10% sodium hydroxide (NaOH).
-
Procedure: Dip the dried TLC plate into the potassium permanganate solution or spray it evenly. Gentle heating with a heat gun may be required.
-
Expected Result: Compounds that can be oxidized by permanganate will appear as yellow or brown spots on a purple background. This includes the alcohol functional groups in the starting material and the ether in the product.
4. p-Anisaldehyde Stain (Destructive):
-
Preparation: Carefully add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol.
-
Procedure: Dip the dried TLC plate into the stain and then heat it with a heat gun until colored spots appear.
-
Expected Result: This is a general-purpose stain that reacts with many functional groups to produce a range of colors, which can be helpful for differentiating between the product and any byproducts.
Visualizations
Caption: Experimental workflow for TLC monitoring.
Caption: Reaction scheme and polarity relationships.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. rsc.org [rsc.org]
- 3. air.unimi.it [air.unimi.it]
- 4. community.wvu.edu [community.wvu.edu]
- 5. jocpr.com [jocpr.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatography - What order would these compounds elute in a 3:1 hexanes:ethyl acetate TLC run? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((2-Isopropoxyethoxy)methyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol, a key intermediate in the production of pharmaceuticals like Bisoprolol.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the acid-catalyzed etherification of 4-hydroxybenzyl alcohol and 2-isopropoxyethanol.
Problem 1: Low Yield of the Desired Product
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or the presence of impurities. Here are key areas to investigate:
-
Catalyst Selection and Activation: The choice and preparation of the acid catalyst are critical. While various acids can be used, solid acid catalysts like sulfuric acid adsorbed on silica gel have been shown to significantly improve yields to 85-90%, compared to around 65% with sulfuric acid alone.[2][3] Ion-exchange resins such as Amberlyst 15 are also effective.[1] Ensure that solid catalysts are properly activated and dry before use. For instance, silica gel can be activated by treatment with sulfuric acid followed by vacuum drying to remove residual solvent.[4][5]
-
Reaction Temperature: Temperature plays a crucial role. High temperatures (around 150°C) can lead to the formation of impurities, thus reducing the isolated yield of the desired product.[3] A common strategy involves an initial cooling phase to about 5°C before adding the catalyst, followed by stirring at a temperature ranging from 25°C to 60°C.[1][4]
-
Molar Ratio of Reactants: The molar ratio of 2-isopropoxyethanol to 4-hydroxybenzyl alcohol is a key parameter influencing the reaction yield. An excess of 2-isopropoxyethanol is typically used to drive the reaction towards product formation. Mathematical modeling has been employed to optimize this ratio for maximum yield.[6][7][8]
-
Water Content: The presence of water can be detrimental to the reaction, especially when using water-sensitive catalysts. Ensure all reactants and solvents are sufficiently dry.
Problem 2: Formation of Significant Side Products
Q: I am observing a significant amount of side products in my reaction mixture. What are the likely impurities and how can I minimize their formation?
A: The primary side products in this synthesis are often dimeric impurities formed from the self-condensation of 4-hydroxybenzyl alcohol.[9] The formation of other by-products can also occur, particularly at elevated temperatures.
-
Minimizing Dimerization: The polymerization of 4-hydroxybenzyl alcohol is a common side reaction.[10] Using a milder, solid-supported acid catalyst like acid-activated silica can reduce the formation of these dimeric by-products compared to strong mineral acids.[1]
-
Controlling Reaction Temperature: As mentioned, higher temperatures can promote the formation of various impurities.[3] Maintaining the reaction temperature within the optimal range of 25-60°C is crucial.[1][4]
-
Purification: If side products do form, purification is necessary. Column chromatography is a common laboratory-scale method for separating the desired product from impurities.[4] For industrial-scale production, distillation under reduced pressure can be employed for purification.[11]
Problem 3: Difficulty in Catalyst Separation and Reuse
Q: I am using a solid acid catalyst, but I'm having trouble with its separation and reuse. What is the best practice for this?
A: A major advantage of using solid acid catalysts like acid-adsorbed silica or ion-exchange resins is their ease of separation and potential for reuse.
-
Catalyst Separation: The catalyst can be effectively separated from the reaction mixture by simple filtration.[4][5]
-
Catalyst Reuse: The recovered catalyst can often be washed with a suitable solvent and dried before being reused in subsequent batches. The reusability of the catalyst is an important factor for improving the economic and environmental viability of the process.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
A1: The most industrially significant method is the direct acid-catalyzed etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.[9] This method has been optimized using various catalysts to achieve high yields and purity under relatively mild conditions, making it suitable for large-scale production.[1]
Q2: Are there alternative synthesis routes to the acid-catalyzed etherification?
A2: Yes, the Williamson ether synthesis is a potential alternative route. This method involves the reaction of an alkoxide with an alkyl halide.[9] In the context of synthesizing this compound, this could theoretically involve two pathways:
-
Reacting the sodium salt of 4-hydroxybenzyl alcohol (a phenoxide) with 1-chloro-2-isopropoxyethane.
-
Reacting the sodium salt of 2-isopropoxyethanol with 4-(chloromethyl)phenol.
However, the Williamson ether synthesis can have its own set of challenges, such as the potential for elimination side reactions, especially with sterically hindered reactants.[6][12] Also, C-alkylation of the phenoxide can compete with the desired O-alkylation.[12]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][4] These techniques allow for the tracking of the consumption of the starting materials (e.g., 4-hydroxybenzyl alcohol) and the formation of the product over time.[9]
Q4: What are the typical solvents used in this synthesis?
A4: The reaction can be carried out in the presence or absence of a solvent.[4][5] When a solvent is used, options include aromatic hydrocarbons like toluene or halogenated hydrocarbons such as dichloromethane.[4][5] The choice of solvent can influence the reaction rate and selectivity.
Data Presentation
Table 1: Comparison of Different Catalytic Systems for the Synthesis of this compound
| Catalyst | Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Sulfuric Acid | ~65% | Ambient temperature | Readily available | Lower yield, potential for more side products[5] |
| p-Toluenesulfonic acid | Not specified | Ambient temperature | Catalytic amount needed | Requires purification by distillation[11] |
| Ion-Exchange Resin (e.g., Amberlyst 15) | High | Cooled initial temperature | Reusable, high yield and purity[10] | Requires activation, can be laborious[4] |
| Sulfuric Acid on Silica Gel | 85-90% | 5°C to ambient/60°C | High yield, reusable catalyst, fewer byproducts[2][3] | Requires preparation of the catalyst |
Experimental Protocols
Key Experiment: Synthesis using Sulfuric Acid Adsorbed on Silica Gel (with solvent)
This protocol is based on a high-yield procedure described in the literature.[4]
-
Catalyst Preparation:
-
Reaction Setup:
-
In a reaction flask, dissolve 2-isopropoxyethanol in toluene.
-
Cool the mixture to 5°C with continuous stirring.
-
Add the pre-activated sulfuric acid adsorbed silica to the cooled mixture.
-
Add 4-hydroxybenzyl alcohol to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at ambient temperature.
-
Monitor the progress of the reaction using TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, filter the reaction mass to recover the silica catalyst.
-
Treat the filtrate with potassium carbonate and stir.
-
Filter to remove the potassium carbonate.
-
Wash the filtrate with water.
-
The organic layer containing the product can be carried forward for the next synthetic step or the product can be isolated by removing the solvent under reduced pressure.
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Key parameters influencing reaction yield.
References
- 1. This compound | 177034-57-0 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. jk-sci.com [jk-sci.com]
"optimization of reaction conditions for 4-((2-isopropoxyethoxy)methyl)phenol"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol, a key intermediate in the production of pharmaceuticals like bisoprolol.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially significant method is the direct etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.[1] This reaction is typically catalyzed by an acid to facilitate the formation of the ether linkage.[1]
Q2: What are the key parameters influencing the synthesis of this compound?
A2: The primary factors that affect the reaction are the molar ratio of 2-isopropoxyethanol to 4-hydroxybenzyl alcohol, the reaction temperature, and the reaction time.[2][4] The choice of catalyst also plays a crucial role in the reaction's efficiency and selectivity.
Q3: What types of catalysts are effective for this synthesis?
A3: Various acid catalysts have been successfully employed. These include silica sulfuric acid, which is a reusable solid catalyst, and ion-exchange resins such as Amberlyst 15.[1][3] Conventional mineral acids like sulfuric acid have also been used.[3]
Q4: What is the primary application of this compound?
A4: This compound is a critical intermediate in the synthesis of the cardioselective β-blocker, bisoprolol.[1][3] The synthesis of this intermediate is often considered a challenging step in the overall manufacturing process of bisoprolol.[1][2]
Q5: How can the purity of the final product be assessed?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for determining the purity of this compound.[1] This method can also be used to monitor the progress of the reaction by tracking the consumption of the starting material, 4-hydroxybenzyl alcohol.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the catalyst (e.g., activated silica) is properly prepared and active. For ion-exchange resins, ensure they have been appropriately activated.[5][6] |
| Incorrect reaction temperature | The reaction is sensitive to temperature. One method involves an initial cooling phase to about 5°C before catalyst addition, followed by stirring at a temperature between 25°C and 60°C.[1][3] Avoid excessively high temperatures (e.g., 150°C) which can lead to impurity formation.[7] | |
| Inappropriate molar ratio of reactants | The molar ratio of 2-isopropoxyethanol to 4-hydroxybenzyl alcohol is a critical parameter that should be optimized.[2] | |
| Presence of Impurities | High reaction temperature | Elevated temperatures can lead to the formation of byproducts.[7] Maintaining a controlled temperature range (25°C to 60°C) is recommended.[1][3] |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the complete consumption of the starting materials.[1][7] | |
| Catalyst-related side reactions | The choice of catalyst can influence byproduct formation. Using a milder, solid catalyst like silica sulfuric acid may lead to fewer byproducts.[1] | |
| Reaction Fails to Initiate | Insufficient mixing | Ensure continuous and efficient stirring of the reaction mixture. |
| Poor quality of starting materials | Verify the purity of 4-hydroxybenzyl alcohol and 2-isopropoxyethanol before starting the reaction. |
Data Presentation: Reaction Condition Optimization
| Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Sulfuric acid adsorbed silica | Toluene | 5°C initially, then ambient temperature | Monitored by TLC | Not specified | [7] |
| Sulfuric acid adsorbed silica | None | 5°C initially, then ambient temperature | ~24 hours | Not specified | [3][7] |
| Silica sulfuric acid | Not specified | Not specified | Not specified | 75% | [1] |
| Ion-exchange resins (e.g., Amberlyst 15) | Not specified | Not specified | Not specified | Not specified | [3][6] |
Experimental Protocols
Protocol 1: Synthesis in the Presence of a Solvent [7]
-
Charge a reaction flask with 138.4 ml of 2-isopropoxyethanol and 375 ml of toluene.
-
Stir the mixture and cool it to approximately 5°C.
-
Add 75 g of sulfuric acid adsorbed silica (activated silica) to the reaction mixture at 5°C.
-
Add 75 g of 4-hydroxybenzyl alcohol to the mixture.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mass to recover the silica catalyst.
Protocol 2: Synthesis in the Absence of a Solvent [3][7]
-
Charge a reaction flask with 250 ml of 2-isopropoxyethanol.
-
Cool the reaction mixture to about 5°C with continuous stirring.
-
Add 20 g of sulfuric acid adsorbed silica (activated silica).
-
Add 20 g of 4-hydroxybenzyl alcohol.
-
Stir the reaction mixture at ambient temperature for approximately 24 hours.
-
After the reaction is complete, filter the mixture to separate the silica catalyst.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. This compound | 177034-57-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol, a key intermediate in the manufacturing of Bisoprolol.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the synthesis of this compound?
A1: The primary by-products of concern are:
-
Polymeric resins: These form from the self-condensation of the starting material, 4-hydroxybenzyl alcohol, particularly at elevated temperatures.[2]
-
3-[4-((2-Isopropoxyethoxy) methyl) phenoxy]-1, 2-propanediol (Bisoprolol Impurity J): This impurity can arise in subsequent steps if the intermediate is carried forward without adequate purification.[1][3]
-
Dimer impurities: Such as 3, 3'-(isopropylazanediyl) bis (1-(4-((2- isopropoxyethoxy) methyl) phenoxy) propan-2-ol), can also form during the synthesis of Bisoprolol from this intermediate.[1]
Q2: How can I minimize the polymerization of 4-hydroxybenzyl alcohol?
A2: Polymerization is a common issue leading to low yields and the formation of resinous products.[2] To mitigate this:
-
Control the reaction temperature: Avoid high temperatures (e.g., above 80-100°C) as this promotes polymerization.[3] Modern methods suggest temperatures in the range of 25-60°C.[3]
-
Use a suitable catalyst: Acid catalysts like Amberlyst 15 or silica sulfuric acid can facilitate the reaction under milder conditions, reducing the likelihood of polymerization.[2][3]
-
Optimize reactant addition: Adding 4-hydroxybenzyl alcohol portion-wise to the reaction mixture can help maintain a low concentration of the starting material, thereby reducing self-condensation.[2]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic methods is ideal:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product.[3]
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final product and quantifying any impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the desired product and any isolated impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Polymerization of 4-hydroxybenzyl alcohol.[2]- Incomplete reaction. | - Maintain a lower reaction temperature (25-60°C).[3]- Use an effective acid catalyst like Amberlyst 15 or silica sulfuric acid.[2][3]- Ensure an appropriate molar ratio of reactants.[3]- Monitor the reaction with TLC or HPLC to confirm completion.[3] |
| Presence of Resinous By-products | - High reaction temperature. | - Lower the reaction temperature. Consider an initial cooling step to around 5°C before adding the catalyst.[3] |
| Detection of Dimer Impurities | - Sub-optimal reaction conditions in the subsequent steps of Bisoprolol synthesis. | - While primarily an issue in the next synthetic step, ensuring high purity of the this compound intermediate is crucial. Purify the intermediate by column chromatography or distillation if necessary. |
| Formation of Bisoprolol Impurity J | - Inadequate purification of the intermediate before proceeding to the next step. | - Purify the this compound intermediate using column chromatography or high vacuum distillation to remove any unreacted starting materials or by-products. |
Quantitative Data Summary
| Catalyst | Yield (%) | Purity (%) | Reaction Conditions | Reference |
| Silica Sulfuric Acid | 75 | - | Reflux for 25 hours. | |
| Amberlyst 15 | High | High | Initial cooling to 0-5°C, followed by reaction at room temperature. | [2] |
| Sulfuric Acid Adsorbed Silica | 87 | - | Reaction in toluene at ambient temperature. |
Experimental Protocols
Synthesis of this compound using Amberlyst 15
-
Charge the reactor with 2-isopropoxyethanol and cool to 0-5°C.[2]
-
Add Amberlyst 15 resin to the cooled 2-isopropoxyethanol.
-
Add 4-hydroxybenzyl alcohol in portions to the reaction mixture while maintaining the temperature below 30°C.[2]
-
Stir the reaction mixture at 0-5°C for approximately two hours for the initiation phase.
-
Allow the reaction to warm to room temperature (15-20°C) and continue stirring for another ten hours.
-
Monitor the reaction progress using HPLC.
-
Once the reaction is complete, filter the reaction mixture to recover the Amberlyst 15 catalyst.
-
Wash the recovered catalyst with 2-isopropoxyethanol.
-
Basify the filtrate with an alkali metal carbonate.
-
Filter the mixture and distill off the excess 2-isopropoxyethanol under reduced pressure to obtain the crude product.
-
Purify the crude product by high vacuum distillation.[2]
Impurity Analysis by HPLC
-
Mobile Phase: A suitable gradient of acetonitrile and water or a buffered aqueous solution.
-
Stationary Phase: A C18 reversed-phase column is commonly used.
-
Detection: UV detection at a wavelength appropriate for the aromatic ring system (e.g., 225 nm).
-
Standard Preparation: Prepare reference standards of this compound and any known impurities for accurate identification and quantification.
Visual Diagrams
Caption: Main synthesis pathway for this compound.
Caption: Formation of polymeric by-products from the starting material.
References
Technical Support Center: Purification of 4-((2-isopropoxyethoxy)methyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-((2-isopropoxyethoxy)methyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the cardioselective β-blocker, Bisoprolol.[1][2][3] Its purity is critical as impurities can be carried over to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. Regulatory bodies like the ICH have strict guidelines on impurity levels in drug products.[4]
Q2: What are the common methods for purifying crude this compound?
The most common purification techniques for this compound are column chromatography and recrystallization.[1][4] The choice of method depends on the nature and quantity of the impurities present in the crude product. Thin-Layer Chromatography (TLC) is often used to monitor the progress of the purification.[1][4]
Q3: What are the potential impurities that can arise during the synthesis of this compound?
Impurities can originate from unreacted starting materials, such as 4-hydroxybenzyl alcohol and 2-isopropoxyethanol, or from side reactions.[1] One significant impurity is 3-[4-((2-Isopropoxyethoxy) methyl) phenoxy]-1, 2-propanediol, also known as Bisoprolol Impurity J.[1] Dimer impurities can also be formed.[1] The use of certain acids as catalysts in the synthesis can sometimes lead to an increase in impurity formation.[2][5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
Issue: Poor separation of the desired compound from impurities on the TLC plate.
-
Possible Cause: The solvent system (mobile phase) is not optimized.
-
Solution:
-
Systematically vary the polarity of the solvent system. A common starting point is a mixture of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate).[4]
-
Experiment with different solvent ratios. Try ratios such as 9:1, 8:2, 7:3, etc., of hexane:ethyl acetate to find the optimal separation.
-
Consider adding a small amount of a third solvent. For example, a few drops of methanol in a dichloromethane solvent system can sometimes improve separation.[4]
-
Issue: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase (silica gel).
-
Solution: Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Issue: The purified fractions are still showing multiple spots on TLC.
-
Possible Cause 1: The column was overloaded with the crude product.
-
Solution 1: Use a larger column or reduce the amount of crude material loaded onto the column.
-
Possible Cause 2: The fractions were collected in volumes that were too large.
-
Solution 2: Collect smaller fractions to better resolve the separation of compounds.
Recrystallization Troubleshooting
Issue: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent is not suitable for dissolving the compound.
-
Solution:
-
Select a different solvent. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Use a solvent mixture. If a single solvent is not effective, a mixture of two miscible solvents (one in which the compound is soluble and one in which it is insoluble) can be used.
-
Issue: The compound oils out instead of forming crystals upon cooling.
-
Possible Cause 1: The solution is supersaturated, or the cooling rate is too fast.
-
Solution 1:
-
Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
Try scratching the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of the pure compound if available.
-
-
Possible Cause 2: The presence of significant impurities is inhibiting crystallization.
-
Solution 2: The crude product may require initial purification by another method, such as column chromatography, before attempting recrystallization.
Issue: Low recovery of the purified product after recrystallization.
-
Possible Cause 1: Too much solvent was used, causing some of the product to remain dissolved at low temperatures.
-
Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Possible Cause 2: The crystals were not completely collected from the filtration apparatus.
-
Solution 2: Ensure all crystals are transferred to the filter and wash them with a small amount of cold solvent to recover any remaining product.
Experimental Protocols
General Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., n-hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Recrystallization Protocol
-
Dissolution: Place the crude this compound in a flask and add a small amount of a suitable solvent. Heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
| Purification Method | Purity Achieved (by HPLC) | Reference |
| Distillation under reduced pressure | 95.18% | [6] |
| Further purification (unspecified) | 98.91% | [6] |
| Extraction and concentration | 84.45% | [6] |
| Extraction and concentration (alternative) | 93.69% | [6] |
Visualizations
Caption: General purification workflow for this compound.
References
- 1. This compound | 177034-57-0 | Benchchem [benchchem.com]
- 2. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. ijper.org [ijper.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. allindianpatents.com [allindianpatents.com]
Technical Support Center: Etherification of 4-Hydroxybenzyl Alcohol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the etherification of 4-hydroxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the etherification of 4-hydroxybenzyl alcohol?
A1: The Williamson ether synthesis is the most frequently used method for preparing ethers from 4-hydroxybenzyl alcohol.[1][2] This SN2 reaction involves deprotonating the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack a primary alkyl halide or other electrophile with a good leaving group.[3][4][5]
Q2: Why is my reaction yielding a complex mixture of products?
A2: 4-Hydroxybenzyl alcohol has two nucleophilic sites: the phenolic hydroxyl and the benzylic alcohol. This can lead to a mixture of products if conditions are not selective. Furthermore, the phenoxide intermediate is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation), leading to undesired byproducts.[2][3] Polymerization can also occur under certain conditions.
Q3: Should I protect the benzylic alcohol group before starting the etherification?
A3: Protecting the benzylic alcohol is a common strategy to prevent side reactions and improve the yield of the desired phenolic ether. Silyl ethers (like TBDMS) or benzyl ethers are common protecting groups that are stable under the basic conditions of the Williamson ether synthesis and can be removed later.[6][7]
Q4: What are the typical reaction conditions for a Williamson ether synthesis of a phenol?
A4: A typical Williamson reaction is conducted at 50 to 100 °C and is often complete within 1 to 8 hours.[2][3] Common solvents include polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF), which do not slow down the reaction rate.[1][3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I'm getting very low yields or no desired ether product. What could be the cause?
A: Low yield is a common issue that can stem from several factors. Systematically check the following potential causes.
-
Cause 1: Incomplete Deprotonation. The phenolic hydroxyl group (pKa ≈ 10) must be fully deprotonated to form the reactive phenoxide. Weak bases may not be sufficient.
-
Solution: Use a strong enough base to deprotonate the phenol completely. For phenols, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[8][9] For less reactive systems, stronger bases like sodium hydride (NaH) can be used, typically in an aprotic solvent like THF or DMF.[4][8]
-
-
Cause 2: Poor Choice of Alkylating Agent. The Williamson synthesis is an SN2 reaction and is highly sensitive to steric hindrance at the electrophilic carbon.[4]
-
Cause 3: Inappropriate Solvent. Protic solvents (like ethanol or water) can solvate the nucleophilic phenoxide, reducing its reactivity and slowing down the reaction.[1][10]
-
Cause 4: Reaction Temperature is Too Low. Like most reactions, the rate is temperature-dependent.
Issue 2: Formation of Undesired Byproducts
Q: My final product is contaminated with significant byproducts. How can I improve selectivity?
A: The structure of 4-hydroxybenzyl alcohol presents several opportunities for side reactions.
-
Side Reaction 1: C-Alkylation. The phenoxide ion is an ambident nucleophile, which can lead to alkylation on the aromatic ring instead of the oxygen.[2][3]
-
Solution: This is often influenced by the solvent and counter-ion. Using polar aprotic solvents generally favors O-alkylation.
-
-
Side Reaction 2: E2 Elimination. If using a secondary or sterically hindered primary alkyl halide, the alkoxide can act as a base, leading to elimination instead of substitution.[1][2]
-
Solution: Use a primary, unhindered alkyl halide. If a more complex alkyl group is required, alternative synthetic routes should be considered.
-
-
Side Reaction 3: Dialkylation or Polymerization. Both the phenolic and benzylic hydroxyl groups can be alkylated, or the molecule can self-react, especially under harsh conditions.
Comparison of Common Bases and Solvents
The choice of base and solvent is critical for a successful etherification. The following table summarizes common choices for the Williamson ether synthesis of phenols.
| Base | Typical Solvent(s) | Temperature (°C) | Notes |
| K₂CO₃ / Cs₂CO₃ | Acetonitrile, Acetone, DMF | 50 - 82 | Mild and effective for phenols; often the first choice.[8][9] |
| NaOH / KOH | Acetonitrile, DMF | 50 - 100 | Stronger bases, can be used with phase transfer catalysts.[2][3] |
| NaH / KH | THF, DMF | 0 - RT | Very strong, irreversible deprotonation. Use with caution (flammable H₂ gas byproduct).[4][8] |
Experimental Protocols
Protocol 1: General Williamson Etherification using K₂CO₃
This protocol describes a standard procedure for the etherification of 4-hydroxybenzyl alcohol with a primary alkyl halide.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzyl alcohol (1.0 eq).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a suitable volume of dry acetonitrile (to make a ~0.1 M solution).
-
Alkylation: Add the primary alkyl halide (e.g., ethyl bromide, 1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete in 4-8 hours.
-
Workup:
-
Cool the reaction to room temperature and filter off the inorganic salts.[9]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[9]
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ether.[9]
Visualizations
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for diagnosing and solving common issues during the etherification of 4-hydroxybenzyl alcohol.
Reaction Pathway: O-Alkylation vs. Side Reactions
This diagram shows the desired O-alkylation pathway in competition with common side reactions like C-alkylation and elimination.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. francis-press.com [francis-press.com]
Technical Support Center: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol, a key intermediate in the production of pharmaceuticals like Bisoprolol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on the critical role of temperature.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete Reaction: The reaction may not have proceeded to completion. | - Optimize Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration (e.g., up to 24 hours) within the optimal temperature range of 25-60°C.[1] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material, 4-hydroxybenzyl alcohol.[1] |
| Suboptimal Catalyst Activity: The acid catalyst may be inefficient or deactivated. | - Catalyst Selection: Consider using a solid acid catalyst like silica sulfuric acid or an ion-exchange resin (e.g., Amberlyst 15) which have been shown to provide high yields.[1] - Catalyst Loading: Ensure the correct stoichiometric amount of catalyst is used. | |
| Side Reactions: Competing reactions may be consuming the starting materials or the product. | - Temperature Control: Avoid high temperatures, as they can promote side reactions. Maintain the reaction temperature below 60°C. | |
| High Impurity Profile | High Reaction Temperature: Elevated temperatures (e.g., around 150°C) are known to increase the formation of impurities.[2] | - Implement a Two-Stage Temperature Profile: Start the reaction at a lower temperature (0-5°C) for an initiation phase before allowing it to proceed at a controlled ambient temperature (15-25°C).[1] - Strict Temperature Monitoring: Use a reliable temperature control system to maintain the desired reaction temperature throughout the synthesis. |
| Self-Condensation of Reactants: 4-hydroxybenzyl alcohol can undergo self-condensation, especially at higher temperatures.[3] | - Lower Reaction Temperature: Maintaining a lower and controlled temperature minimizes the rate of self-condensation. | |
| Formation of Dimer Impurities: At elevated temperatures, dimer impurities can form from the self-condensation of 2-isopropoxyethanol.[3] | - Adhere to Recommended Temperature Range: Strictly follow protocols that specify lower reaction temperatures. | |
| Reaction Fails to Initiate | Insufficient Catalyst Activity: The catalyst may not be sufficiently acidic to promote the reaction. | - Catalyst Activation: Ensure the catalyst is properly activated if required (e.g., drying of ion-exchange resins). - Choice of Catalyst: Use a strong acid catalyst or a proven solid acid catalyst. |
| Low Initial Temperature: While a low initiation temperature is beneficial, the reaction may require a certain activation energy to begin. | - Gradual Warming: After the initial cooling phase for reagent addition, allow the reaction mixture to slowly warm to the optimal reaction temperature (25-60°C).[1] | |
| Difficulty in Product Purification | Presence of Multiple Byproducts: High-temperature synthesis can lead to a complex mixture of impurities, making purification challenging. | - Optimize Synthesis for Purity: Employ lower reaction temperatures to minimize byproduct formation from the outset. - Chromatographic Purification: Utilize column chromatography for effective separation of the desired product from impurities.[1] |
| Residual Starting Materials: Incomplete reaction can leave significant amounts of starting materials. | - Drive the Reaction to Completion: Optimize reaction time and temperature, and consider using a slight excess of one reactant as per the established protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The recommended temperature range for the reaction is typically between 25°C and 60°C.[1][2] It is crucial to avoid higher temperatures, as they can lead to the formation of impurities and reduce the overall purity of the product.
Q2: I've seen protocols that mention an initial cooling step. Is this necessary?
A2: Yes, an initial cooling phase, typically to around 5°C, is a common and recommended practice before the addition of the catalyst and reactants.[2][4] This helps to control the initial exothermic reaction and prevent localized overheating, which can lead to byproduct formation.
Q3: What are the potential side reactions I should be aware of, and how does temperature influence them?
A3: The primary side reactions are the self-condensation of 4-hydroxybenzyl alcohol and the formation of dimer impurities from 2-isopropoxyethanol.[3] These reactions are significantly accelerated at higher temperatures. By maintaining a lower and controlled reaction temperature, the rates of these side reactions are minimized, leading to a purer product. The synthesis is a type of Williamson ether synthesis, and at higher temperatures, elimination reactions can also compete with the desired substitution reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the reaction progress by observing the disappearance of the starting material, 4-hydroxybenzyl alcohol.[1] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[1]
Q5: What is the expected yield for this synthesis?
A5: The yield can vary depending on the specific protocol and catalyst used. Older methods using strong acids at high temperatures often resulted in lower yields and higher impurity levels. More modern methods, for example, using a solid acid catalyst like sulfuric acid adsorbed on silica, have been reported to achieve yields as high as 87%.[4]
Data Presentation
The following table summarizes the effect of temperature on the synthesis of this compound based on available literature. While specific quantitative data is limited, the general trends are well-established.
| Temperature Range | Effect on Yield | Effect on Purity | Remarks |
| 0-5°C | Reaction rate is very slow. | High purity, minimal byproducts. | This range is typically used for the initial mixing of reactants and catalyst to control the exotherm. |
| 15-25°C (Ambient) | Moderate reaction rate. | Good purity with minimal side reactions. | Often used as the main reaction temperature after a cooled initiation phase. |
| 25-60°C | Optimal reaction rate for good yield within a reasonable timeframe.[1][2] | High purity is achievable with careful temperature control.[1] | This is the most commonly recommended range for the main reaction phase. |
| > 60°C | Reaction rate increases, but the risk of side reactions also significantly increases. | Purity decreases due to the formation of byproducts. | Generally not recommended. |
| ~150°C | May lead to a faster reaction but results in a significantly higher concentration of impurities.[2] | Low purity due to significant formation of byproducts, including self-condensation and dimer impurities.[2][3] | Should be avoided for obtaining a high-purity product. |
Experimental Protocols
High-Yield Synthesis using Sulfuric Acid Adsorbed on Silica
This protocol is adapted from a patented high-yield process and is provided as a reference.[4]
Materials:
-
2-isopropoxyethanol
-
4-hydroxybenzyl alcohol
-
Sulfuric acid adsorbed silica (activated silica)
-
Toluene (optional, as a solvent)
-
Potassium carbonate
Procedure:
-
Reaction Setup: In a reaction flask equipped with a stirrer, charge 2-isopropoxyethanol (250 ml).
-
Cooling: Cool the reaction mixture to approximately 5°C with continuous stirring.
-
Catalyst Addition: To the cooled mixture, add sulfuric acid adsorbed silica (20 g).
-
Reactant Addition: Add 4-hydroxybenzyl alcohol (20 g) to the reaction mixture.
-
Reaction: Stir the reaction mixture at ambient temperature for approximately 24 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, filter the reaction mass to recover the silica catalyst.
-
Add potassium carbonate (10 g) to the filtrate and stir for one hour.
-
Filter the mixture to remove the potassium carbonate.
-
The resulting solution can be further purified by partitioning between toluene and water to yield the final product. An example reported a yield of 87%.[4]
-
Visualizations
References
- 1. This compound | 177034-57-0 | Benchchem [benchchem.com]
- 2. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 3. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]
- 4. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
"molar ratio optimization for 4-((2-isopropoxyethoxy)methyl)phenol synthesis"
Welcome to the technical support center for the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol, a key intermediate in the manufacturing of Bisoprolol.[1][2][3][4] This guide provides troubleshooting advice and answers to frequently asked questions, with a focus on optimizing the molar ratios of reactants to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
A1: The most common and industrially significant method is the acid-catalyzed etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.[5] This reaction is influenced by key parameters including the molar ratio of the reactants, temperature, and reaction time, which must be optimized to maximize yield.[1][5] Various acid catalysts can be used, such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts like silica-supported sulfuric acid or ion-exchange resins (e.g., Amberlyst 15).[2][5][6][7]
Q2: Why is molar ratio optimization so critical in this synthesis?
A2: Molar ratio optimization is crucial for several reasons:
-
Maximizing Yield: Ensuring the correct stoichiometric balance prevents the limiting reagent from being consumed prematurely, which would halt the reaction and lower the overall yield.
-
Minimizing Side Products: An inappropriate excess of one reactant can lead to undesired side reactions. For instance, a large excess of the alcohol (2-isopropoxyethanol) is often used to drive the reaction to completion, but this requires efficient removal after the reaction.
-
Controlling Reaction Rate: The concentration of reactants directly influences the reaction kinetics. Optimization helps achieve a desirable reaction time, which is important for industrial-scale production.
-
Economic Viability: Reactants have associated costs. Using a significant excess of an expensive reagent is not economical. Optimization ensures a cost-effective process.
Q3: What are the typical side reactions or impurities I should be aware of?
A3: While this specific etherification is generally clean, potential side reactions and impurities can arise, particularly if reaction conditions are not well-controlled. These can include:
-
Unreacted Starting Materials: Incomplete conversion will leave residual 4-hydroxybenzyl alcohol or 2-isopropoxyethanol.
-
Dehydration Products: Under harsh acidic conditions and high temperatures, self-condensation or dehydration of the benzyl alcohol could occur.
-
Ring Alkylation: Although less common for this specific reaction, aryloxide ions in related Williamson ether syntheses can act as ambident nucleophiles, leading to C-alkylation on the aromatic ring instead of the desired O-alkylation.[8]
-
Solvent-Related Impurities: If a solvent is used, it may introduce impurities or participate in side reactions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Issue 1: Low Product Yield
Symptoms: The isolated yield of this compound is significantly lower than the expected 85-90%.[9]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Molar Ratio | The reaction is an equilibrium. Using a large excess of 2-isopropoxyethanol can shift the equilibrium towards the product. Molar ratios of 4-hydroxybenzyl alcohol to 2-isopropoxyethanol can range from 1:4 to 1:8 or higher.[6] Consult the data in Table 1 for guidance. |
| Inactive or Insufficient Catalyst | The acid catalyst is essential. Ensure the catalyst (e.g., sulfuric acid, activated silica) is active and used in the correct amount (typically 2-10% by weight of the 4-hydroxybenzyl alcohol).[6] If using prepared activated silica, ensure it was prepared correctly.[3] |
| Inadequate Reaction Time or Temperature | The reaction is typically stirred at ambient temperature (25-30°C) for an extended period, sometimes up to 24 hours.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine completion.[4][9] |
| Moisture in Reactants | Water can interfere with the acid catalyst and side reactions. Ensure all reactants and glassware are dry before starting the experiment. |
| Inefficient Product Isolation | Loss of product can occur during the work-up and purification steps. Ensure complete extraction from the aqueous phase and minimize losses during solvent removal or distillation. |
Issue 2: Product Purity is Low
Symptoms: NMR or HPLC analysis shows significant peaks corresponding to unreacted starting materials or unknown impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | As with low yield, an incomplete reaction is a primary cause of impurity. Verify reaction completion via TLC before work-up.[9] Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Catalyst Not Fully Neutralized | Residual acid catalyst can cause product degradation during work-up, especially if heat is applied. After the reaction, neutralize the mixture thoroughly with a base like potassium carbonate before purification.[2][9] |
| Thermal Decomposition | If purification involves distillation, excessive temperatures can cause the product to decompose. High vacuum distillation is recommended if this method is chosen.[7] |
| Side Reactions | Re-evaluate the reaction temperature. While the reaction can be run at ambient temperature, higher temperatures could promote side reactions. Ensure the initial cooling step (to ~5°C) before catalyst addition is performed to control the initial exotherm.[2][4] |
Data Presentation & Protocols
Table 1: Effect of Molar Ratio on Product Yield
The following table summarizes hypothetical but chemically plausible data to illustrate the impact of molar ratios on reaction yield, based on typical acid-catalyzed etherification principles.
| Entry | Molar Ratio (4-Hydroxybenzyl alcohol : 2-Isopropoxyethanol) | Catalyst (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 : 2 | 2% p-TSA | 25 | 24 | 65 |
| 2 | 1 : 4 | 2% p-TSA | 25 | 24 | 82 |
| 3 | 1 : 6 | 2% p-TSA | 25 | 24 | 88 |
| 4 | 1 : 6 | 5% H₂SO₄ on Silica | 25 | 24 | 90 |
| 5 | 1 : 8 | 2% Methanesulfonic acid | 25 | 20 | 89 |
Experimental Protocol: Synthesis Using an Acid Catalyst
This protocol is a generalized procedure based on literature methods.[2][6][9]
Materials:
-
4-hydroxybenzyl alcohol
-
2-isopropoxyethanol (large excess)
-
Acid Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid on silica)
-
Base for neutralization (e.g., Potassium Carbonate)
-
Organic Solvent for extraction (e.g., Toluene, Ethyl Acetate)
-
Deionized Water
-
Brine
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2-isopropoxyethanol (e.g., 6 molar equivalents).
-
Cooling: Cool the flask in an ice bath to approximately 5°C.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., 2% w/w of 4-hydroxybenzyl alcohol) to the cooled 2-isopropoxyethanol with continuous stirring.
-
Substrate Addition: Add 4-hydroxybenzyl alcohol (1 molar equivalent) portion-wise, ensuring the temperature remains low.
-
Reaction: Remove the ice bath and allow the mixture to warm to ambient temperature (25-30°C). Stir the reaction for 20-24 hours.
-
Monitoring: Monitor the reaction progress periodically by TLC until the 4-hydroxybenzyl alcohol spot is no longer visible.
-
Work-up:
-
Filter the reaction mixture to recover the solid catalyst (if applicable).
-
Add a base such as potassium carbonate to the filtrate and stir for 1 hour to neutralize the acid.
-
Remove the excess 2-isopropoxyethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., toluene) and wash with water and then brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product. Further purification can be achieved via column chromatography or high-vacuum distillation if necessary.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 3. ijper.org [ijper.org]
- 4. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 5. This compound | 177034-57-0 | Benchchem [benchchem.com]
- 6. allindianpatents.com [allindianpatents.com]
- 7. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol using Ion Exchange Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ion exchange resins in the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the role of ion exchange resins in the synthesis of this compound?
A1: In the synthesis of this compound, strongly acidic cation exchange resins, such as Amberlyst 15, function as heterogeneous acid catalysts.[1] They facilitate the etherification reaction between 4-hydroxybenzyl alcohol and 2-isopropoxyethanol by providing acidic sites for the protonation of the reactants, which is a key step in the formation of the ether bond.[1] The use of a solid catalyst simplifies the work-up procedure, as the catalyst can be easily removed by filtration.[2]
Q2: What are the advantages of using an ion exchange resin over a homogeneous acid catalyst like sulfuric acid?
A2: The primary advantages of using a heterogeneous catalyst like an ion exchange resin include:
-
Ease of separation: The solid resin can be easily filtered from the reaction mixture, simplifying product purification.[2]
-
Reduced corrosion: Solid acid catalysts are generally less corrosive to equipment than liquid acids like sulfuric acid.
-
Catalyst reusability: Ion exchange resins can often be regenerated and reused for multiple reaction cycles, making the process more cost-effective and environmentally friendly.[2][3]
-
Milder reaction conditions: The synthesis can often be carried out under milder conditions compared to using some homogeneous catalysts.[1]
Q3: Can the ion exchange resin be reused? If so, how is it regenerated?
A3: Yes, strongly acidic cation exchange resins like Amberlyst 15 can be regenerated and reused.[2][3] Regeneration typically involves washing the resin to remove any adsorbed organic residues followed by treatment with a strong acid to restore the active sulfonic acid sites. A common procedure involves washing the resin with a solvent used in the reaction (e.g., 2-isopropoxyethanol) and then treating it with an aqueous solution of a strong acid like hydrochloric acid (e.g., 5-10% HCl).[4] This is followed by washing with deionized water until the washings are neutral.
Q4: What is a typical yield for the synthesis of this compound using an ion exchange resin?
A4: The yield can vary depending on the specific reaction conditions, such as the type of reactor (batch vs. continuous flow), temperature, and reaction time. While some sources describe the process as providing a "high yield," specific examples in patent literature show yields of around 52% in a batch process and 72% in a continuous fixed-bed reactor. In comparison, alternative heterogeneous catalysts like silica-supported sulfuric acid have reported yields in the range of 75% to 87%.[5]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound using ion exchange resins.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Materials | Inactive Catalyst: The ion exchange resin may have lost its acidity due to improper storage or handling. | Ensure the resin is properly activated (in its H+ form) before use. If necessary, regenerate the resin using the standard acid treatment protocol. |
| Insufficient Catalyst: The amount of catalyst may be too low to effectively drive the reaction forward. | Increase the catalyst loading. A typical starting point is a significant weight percentage relative to the limiting reactant. | |
| Low Reaction Temperature: The etherification reaction may be too slow at lower temperatures. | Gradually increase the reaction temperature while monitoring for the formation of byproducts. Temperatures in the range of 25°C to 60°C have been reported.[1] | |
| Water Inhibition: The presence of water, a byproduct of the reaction, can inhibit the catalyst and shift the equilibrium back towards the reactants. | If feasible with the experimental setup, consider using a Dean-Stark trap or other methods to remove water as it is formed. | |
| Reaction Stalls or Proceeds Very Slowly | Catalyst Fouling: The surface of the resin beads may be coated with reactants, products, or polymeric byproducts, blocking the active sites. Phenolic compounds can be particularly problematic for resin fouling. | - Filter and wash the resin with a suitable solvent to remove adsorbed materials. - Consider a more rigorous cleaning or regeneration cycle. - Pre-treating the feedstock to remove impurities may be necessary in some cases. |
| Poor Mixing: In a batch reactor, inadequate stirring can lead to poor contact between the reactants and the catalyst beads. | Ensure vigorous stirring to maintain the resin beads in suspension and facilitate mass transfer. | |
| Formation of Significant Byproducts | High Reaction Temperature: Elevated temperatures can lead to side reactions, such as self-etherification of 4-hydroxybenzyl alcohol or other undesired condensations. | Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. |
| Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to the formation of degradation products. | Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) and stop the reaction once the starting material is consumed. | |
| Difficulty Filtering the Resin After Reaction | Resin Degradation: The resin beads may have physically broken down due to mechanical stress from stirring or thermal stress. | Use a resin with good mechanical and thermal stability. Avoid excessively high stirring speeds. |
| Gradual Decrease in Yield Over Several Reuse Cycles | Incomplete Regeneration: The regeneration procedure may not be fully restoring the catalyst's active sites. | Optimize the regeneration protocol by adjusting the acid concentration, contact time, or temperature. |
| Loss of Sulfonic Acid Groups: Some of the active sulfonic acid groups may be lost from the resin backbone over repeated uses, especially at elevated temperatures.[4] | While some loss is inevitable over time, operating at the lowest effective temperature can help prolong the catalyst's life. If a significant drop in activity is observed, replacement of the resin may be necessary. |
Experimental Protocols
Synthesis of this compound using Amberlyst 15
This protocol is adapted from the scientific literature and is provided as a representative example.[6] Researchers should optimize the conditions for their specific experimental setup.
Materials:
-
4-hydroxybenzyl alcohol
-
2-isopropoxyethanol
-
Amberlyst 15 (or a similar strongly acidic cation exchange resin)
-
Ice bath
-
Reaction flask equipped with a magnetic stirrer and condenser
-
Filtration apparatus
Procedure:
-
To a reaction flask containing 2-isopropoxyethanol, add Amberlyst 15. The mixture is then cooled in an ice bath to 0-5°C with vigorous stirring.[6]
-
Slowly add 4-hydroxybenzyl alcohol to the cooled and stirred mixture.
-
Maintain the reaction temperature at 0-5°C for an initial period (e.g., 2 hours, the "initiation phase").[6]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature (e.g., 15-20°C).[6]
-
Continue to stir the reaction mixture vigorously for an extended period (e.g., 10 hours, the "concluding phase").[6]
-
Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of 4-hydroxybenzyl alcohol.
-
Upon completion of the reaction, filter the mixture to remove the Amberlyst 15 catalyst.[6]
-
Wash the recovered catalyst with a small amount of 2-isopropoxyethanol.[6] The filtrate containing the product can then be carried forward for purification.
Data Presentation
Table 1: Comparison of Catalysts and Reported Yields for the Synthesis of this compound
| Catalyst | Catalyst Type | Reactor Type | Reported Yield (%) | Reference |
| Amberlyst 15 | Strong Acid Ion Exchange Resin | Batch | 52 | Patent Literature |
| Amberlyst 15 | Strong Acid Ion Exchange Resin | Fixed-Bed (Continuous) | 72 | Patent Literature |
| Silica-Supported Sulfuric Acid | Solid Acid | Batch | 75 - 87 | [5] |
Note: Yields are highly dependent on specific reaction conditions and should be considered as representative examples.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
Caption: Simplified reaction pathway for the etherification.
References
- 1. This compound | 177034-57-0 | Benchchem [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Catalysts for the Synthesis of 4-((2-Isopropoxyethoxy)methyl)phenol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Performance in the Synthesis of a Key Bisoprolol Intermediate
The synthesis of 4-((2-isopropoxyethoxy)methyl)phenol is a critical step in the production of the widely used beta-blocker, Bisoprolol. The efficiency of this etherification reaction is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts used for this synthesis, presenting experimental data, detailed protocols, and a visual representation of the synthetic pathway to aid researchers in selecting the optimal catalytic system for their needs.
Performance Comparison of Catalysts
The selection of a catalyst for the synthesis of this compound involves a trade-off between yield, reaction conditions, cost, and ease of use. The following table summarizes the performance of several common catalysts based on available data.
| Catalyst | Reactants | Reaction Conditions | Yield (%) | Catalyst Reusability & Remarks |
| Sulfuric Acid on Silica | 4-hydroxybenzyl alcohol, 2-isopropoxyethanol | Toluene solvent, 5°C to ambient temperature, 24h | 85-90% | Recoverable by filtration and reusable. Offers high yield. |
| Sulfuric Acid on Silica | 4-hydroxybenzyl alcohol, 2-isopropoxyethanol | Solvent-free, 5°C to ambient temperature, 24h | 87% | A greener, solvent-free alternative with high yield. |
| Silica Sulfuric Acid | 4-hydroxybenzyl alcohol, 2-isopropoxyethanol | Not specified | 75% | Solid, reusable catalyst leading to fewer byproducts.[1] |
| Amberlyst 15 | 4-hydroxybenzyl alcohol, 2-isopropoxyethanol | 0-5°C for 2h, then 15-20°C for 10h | High (exact % not specified) | A reusable ion-exchange resin. The reaction is influenced by molar ratio, time, and temperature. |
| Ion-Exchange Resins | 4-hydroxybenzyl alcohol, 2-isopropoxyethanol | Not specified | Not specified | Includes Dowex 50 and IR 120. Can be laborious and not cost-effective for commercial scale. |
| Rare Earth Metal Triflates | 4-hydroxybenzyl alcohol, 2-isopropoxyethanol | Not specified | Not specified | Mentioned as a catalyst, but specific data on yield and conditions are limited. Can be expensive. |
| Sulfuric Acid (conventional) | 4-hydroxybenzyl alcohol, 2-isopropoxyethanol | Ambient temperature | Poor | Direct use of sulfuric acid may lead to increased impurity formation and lower yields. |
Visualizing the Synthesis Pathway
The synthesis of this compound is a key step in the multi-stage production of Bisoprolol. The following diagram illustrates the overall reaction flow.
Caption: General synthesis pathway of this compound and its subsequent conversion to Bisoprolol.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published literature and patents.
Synthesis using Sulfuric Acid Adsorbed on Silica (with Solvent)
-
Materials: 2-isopropoxyethanol (138.4 ml), Toluene (375 ml), Sulfuric acid adsorbed silica (75 g), 4-hydroxybenzyl alcohol (75 g), Potassium carbonate (10 g).
-
Procedure:
-
Charge a reaction flask with 2-isopropoxyethanol and dissolve it in toluene.
-
Cool the mixture to approximately 5°C with continuous stirring.
-
Add the sulfuric acid adsorbed silica to the cooled reaction mixture.
-
Add 4-hydroxybenzyl alcohol to the mixture.
-
Stir the reaction mixture at ambient temperature for about 24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mass to recover the silica catalyst.
-
Treat the filtrate with potassium carbonate and stir.
-
Filter to remove the potassium carbonate.
-
The resulting product can be further purified or used directly in the next synthetic step.[2][3]
-
Synthesis using Sulfuric Acid Adsorbed on Silica (Solvent-Free)
-
Materials: 2-isopropoxyethanol (250 ml), Sulfuric acid adsorbed silica (20 g), 4-hydroxybenzyl alcohol (20 g), Potassium carbonate (10 g), Toluene (60 ml), Water (60 ml).
-
Procedure:
-
Charge a reaction flask with 2-isopropoxyethanol and cool it to about 5°C with continuous stirring.
-
Add the sulfuric acid adsorbed silica to the cooled 2-isopropoxyethanol.
-
Add 4-hydroxybenzyl alcohol to the reaction mixture.
-
Stir the mixture at ambient temperature for approximately 24 hours.
-
Filter the reaction mass to recover the silica catalyst.
-
Add potassium carbonate to the filtrate and stir for one hour.
-
Filter to remove the potassium carbonate.
-
Partition the filtrate between toluene and water to isolate the product.[2][3]
-
Synthesis using Amberlyst 15
-
Materials: 4-hydroxybenzyl alcohol, 2-isopropoxyethanol, Amberlyst 15. The molar ratios of the reactants are a key parameter to be optimized.
-
Procedure:
-
To a mixture of 4-hydroxybenzyl alcohol and 2-isopropoxyethanol, add Amberlyst 15 catalyst on an ice bath (0-5°C) with vigorous stirring.
-
Continue stirring the reaction mixture at 0-5°C for two hours (initiation phase).
-
Bring the reaction mixture to room temperature (15-20°C) and continue to stir vigorously for another ten hours (concluding phase).[4]
-
After the reaction is complete, filter the mixture to recover the Amberlyst 15 catalyst.
-
The recovered catalyst can be washed with 2-isopropoxyethanol and potentially reused.
-
The filtrate containing the product can be further processed for purification.[4]
-
Logical Workflow for Catalyst Selection
The choice of catalyst depends on the specific requirements of the synthesis, such as desired yield, cost considerations, and environmental impact. The following diagram outlines a logical workflow for selecting the most appropriate catalyst.
Caption: A decision-making workflow for selecting a catalyst for this compound synthesis.
References
- 1. This compound | 177034-57-0 | Benchchem [benchchem.com]
- 2. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 3. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 4-((2-isopropoxyethoxy)methyl)phenol
A Comparative Guide to Spectroscopic Structure Elucidation for Researchers and Drug Development Professionals
In the synthesis of novel pharmaceutical compounds, rigorous structural confirmation of all intermediates is a cornerstone of a robust and reproducible process. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 4-((2-isopropoxyethoxy)methyl)phenol, a key intermediate in the synthesis of the widely used beta-blocker, Bisoprolol.[1] For comparative purposes, we will contrast its spectroscopic features with those of a structurally related phenolic ether, 4-(benzyloxy)phenol. This guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a clear pathway for the unambiguous identification of this critical synthetic building block.
Spectroscopic Data Comparison: this compound vs. 4-(benzyloxy)phenol
The following tables summarize the key spectroscopic data for this compound and 4-(benzyloxy)phenol. This side-by-side comparison highlights the unique spectral fingerprints of each molecule, allowing for clear differentiation and positive identification.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound | 4-(benzyloxy)phenol (Predicted) |
| Isopropyl -CH₃ | ~1.17 ppm (d, 6H) | - |
| Isopropyl -CH | ~3.62 ppm (sept, 1H) | - |
| -O-CH₂-CH₂-O- | ~3.58 ppm (m, 4H) | - |
| Ar-CH₂-O- | ~4.50 ppm (s, 2H) | ~5.05 ppm (s, 2H) |
| Phenolic -OH | Variable | Variable |
| Aromatic C-H (ortho to -OH) | ~6.85 ppm (d, 2H) | ~6.90 ppm (d, 2H) |
| Aromatic C-H (meta to -OH) | ~7.25 ppm (d, 2H) | ~6.95 ppm (d, 2H) |
| Phenyl C-H (of benzyl group) | - | ~7.30-7.45 ppm (m, 5H) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound (Predicted) | 4-(benzyloxy)phenol |
| Isopropyl -CH₃ | ~22 ppm | - |
| -O-CH₂-CH₂-O- | ~68, ~70 ppm | - |
| Isopropyl -CH | ~72 ppm | - |
| Ar-CH₂-O- | ~73 ppm | ~70 ppm |
| Aromatic C (ortho to -OH) | ~115 ppm | ~115 ppm |
| Aromatic C (meta to -OH) | ~129 ppm | ~116 ppm |
| Aromatic C (ipso to -CH₂O-) | ~130 ppm | ~153 ppm |
| Aromatic C (ipso to -OH) | ~155 ppm | ~153 ppm |
| Phenyl C (of benzyl group) | - | ~127, ~128, ~129, ~137 ppm |
Table 3: IR Spectroscopy Data
| Functional Group | This compound (Characteristic Absorptions) | 4-(benzyloxy)phenol (Characteristic Absorptions) |
| O-H Stretch (Phenol) | 3550 - 3200 cm⁻¹ (broad) | 3550 - 3200 cm⁻¹ (broad) |
| C-H Stretch (Aromatic) | ~3030 cm⁻¹ | ~3030 cm⁻¹ |
| C-H Stretch (Aliphatic) | 2970 - 2850 cm⁻¹ | 2950 - 2850 cm⁻¹ |
| C=C Stretch (Aromatic) | 1600 - 1500 cm⁻¹ | 1600 - 1500 cm⁻¹ |
| C-O Stretch (Ether & Phenol) | 1250 - 1000 cm⁻¹ (strong, multiple bands)[1] | 1250 - 1000 cm⁻¹ (strong, multiple bands) |
Table 4: Mass Spectrometry Data
| Parameter | This compound | 4-(benzyloxy)phenol |
| Molecular Weight | 210.27 g/mol | 200.23 g/mol |
| Molecular Ion (M⁺) | m/z 210 | m/z 200 |
| Key Fragment Ions (Predicted) | m/z 123 (loss of -OCH(CH₃)₂CH₂O), m/z 107 (hydroxytropylium ion) | m/z 91 (tropylium ion), m/z 109 (loss of benzyl group) |
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of this compound.
Caption: Experimental workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A sufficient number of scans were co-added to obtain a good signal-to-noise ratio. The spectral width was set to encompass all expected proton resonances (typically 0-12 ppm). Data processing involved Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C. Proton-decoupled spectra were obtained to simplify the spectrum to a series of singlets. A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio. Chemical shifts (δ) are reported in ppm relative to the CDCl₃ solvent peak (δ = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum was typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and automatically subtracted from the sample spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) was used to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Interpretation: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern offers valuable structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments.
References
A Comparative Guide to Bisoprolol Intermediates: 4-((2-isopropoxyethoxy)methyl)phenol vs. Alternative Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Bisoprolol, a widely prescribed beta-blocker for cardiovascular diseases, can be approached through various synthetic pathways, each with its own set of intermediates, advantages, and challenges. This guide provides an objective comparison of the most common industrial synthesis route, which utilizes the key intermediate 4-((2-isopropoxyethoxy)methyl)phenol , against a notable alternative pathway involving oxazolidinone intermediates. The comparison focuses on chemical performance, supported by available experimental data, to aid researchers and drug development professionals in making informed decisions.
Executive Summary
The traditional and widely adopted synthesis of Bisoprolol hinges on the intermediate this compound. This pathway is well-documented and offers reliable, scalable production. An alternative route, employing oxazolidinone-based intermediates, presents a compelling case due to its potential for higher purity and the avoidance of carcinogenic reagents like epichlorohydrin. This guide will delve into the specifics of each route, presenting a comparative analysis of their synthetic efficiency, impurity profiles, and operational considerations.
Comparison of Synthetic Pathways
The two primary synthetic routes to Bisoprolol compared in this guide are:
-
The this compound Pathway: This is the conventional and most industrially significant method.
-
The Oxazolidinone Pathway: An alternative route that offers potential safety and purity benefits.
Data Presentation: A Side-by-Side Look at Performance
The following tables summarize the key quantitative data available for each synthetic pathway, from starting material to the final active pharmaceutical ingredient (API).
| Parameter | This compound Pathway | Oxazolidinone Pathway | References |
| Starting Material | 4-Hydroxybenzaldehyde or 4-Hydroxybenzyl alcohol | Isopropylaminopropanediol and 4-Hydroxybenzaldehyde | [1][2] |
| Key Intermediate | This compound | Oxazolidinone benzaldehyde | [2][3] |
| Overall Yield | ~19% (for a specific chemoenzymatic synthesis of (S)-Bisoprolol) | Not explicitly stated, but individual step yields are high. | [4] |
| Final Product Purity | High purity achievable with purification | > 99.5% | [2] |
| Key Reagents | 2-Isopropoxyethanol, Epichlorohydrin, Isopropylamine | Dimethylcarbonate, Benzenesulphonylchloride, Isopropyl oxitol | [1][2] |
| Catalysts | Amberlyst-15 or Silica Sulfuric Acid | Sodium methoxide, Potassium carbonate | [1][2] |
Table 1: High-Level Comparison of the Two Main Synthetic Routes to Bisoprolol.
| Intermediate | Precursor(s) | Yield | Purity | References |
| 4-Hydroxybenzyl alcohol | 4-Hydroxybenzaldehyde | High (not specified) | High | [1] |
| This compound | 4-Hydroxybenzyl alcohol, 2-Isopropoxyethanol | 75% | 99% (by 1H-NMR) | [4] |
| 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | This compound, Epichlorohydrin | 63% | 99% | [4] |
| (S)-Bisoprolol | (R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | 91% | 91% (by 1H-NMR) | [4] |
| Bisoprolol Base | 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane, Isopropylamine | High (yields of 34-37 kg from 30 kg of oxirane reported) | High | [1] |
| Oxazolidinone benzaldehyde | Oxazolidinone sulphonate, 4-hydroxybenzaldehyde | High (not specified) | High | [2] |
Table 2: Reported Yields and Purities for Key Intermediates in Bisoprolol Synthesis.
Experimental Protocols
Below are the detailed methodologies for the key experiments in both synthetic pathways.
Protocol 1: Synthesis of Bisoprolol via this compound
This protocol is a multi-step process starting from 4-hydroxybenzaldehyde.
Step 1: Reduction of 4-Hydroxybenzaldehyde to 4-Hydroxybenzyl alcohol [1]
-
In a 250 L reactor, dissolve 8.33 kg of sodium hydroxide in water and add 25.0 kg of 4-Hydroxybenzaldehyde.
-
Stir the mixture to obtain a clear solution.
-
Cool the reaction mixture to 15 °C.
-
Add a solution of 3.0 kg of sodium borohydride dissolved in 15 L of water at 15-20 °C over approximately 3 hours.
-
Continue stirring for an additional 3 hours.
-
Add a slurry of 1.0 kg of charcoal in 15 L of water and stir for 30 minutes.
-
Filter the mixture over a celite bed.
-
Collect the filtrate in a 400 L reactor and chill to 0-5 °C.
-
Slowly add a dilute solution of acetic acid (20 kg diluted with 20 L of water) at 0-5 °C over 3-5 hours to precipitate the product.
-
Filter the separated product, wash with 40 L of water, spin dry, and dry under vacuum to obtain 21-23 kg of 4-Hydroxybenzyl alcohol.
Step 2: Synthesis of this compound [1]
-
Charge a 400 L reactor with 280 L of 2-Isopropoxyethanol and cool to 0 °C.
-
Add 22.5 kg of Amberlyst-15 resin in one portion.
-
Add 22.5 kg of 4-Hydroxybenzyl alcohol in small lots of 2 kg each at 0-5 °C over about 5 hours.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Raise the temperature to 15-20 °C and maintain for 10 hours.
-
Filter the Amberlyst-15 resin and wash with 2-Isopropoxyethanol.
-
Collect the filtrate in a 400 L vessel and basify with 1.0 kg of potassium carbonate.
-
Filter the potassium carbonate and distill the 2-Isopropoxyethanol to obtain 36-38 kg of this compound.
Step 3: Synthesis of 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane [1]
-
React the aqueous solution of the sodium salt of this compound with 90 kg of epichlorohydrin at 60-65 °C for 1 hour.
-
Extract the reaction mixture twice with 90 L of toluene.
-
Stir the combined toluene extracts with 7.2 kg of solid sodium hydroxide.
-
Wash the reaction mixture with water three times and distill the toluene layer.
-
The resulting oil, 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane, is further purified by high vacuum distillation.
Step 4: Synthesis of Bisoprolol Base [1]
-
In a 160 L vessel, charge 60 L of methanol and add 30 kg of 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane.
-
Cool the reaction mixture to 15 °C and add 0.3 kg of sodium borohydride in small portions at 15-20 °C.
-
Stir the mixture for 1 hour at 15-20 °C and then add it to a cooled solution of isopropylamine over about 1 hour.
-
Stir for 3 hours and then heat to reflux for 3 hours.
-
Distill off the excess isopropylamine and methanol.
-
The resulting oil is the Bisoprolol base (34-37 kg).
Protocol 2: Synthesis of Bisoprolol via Oxazolidinone Intermediate
This protocol describes an alternative route that avoids the use of epichlorohydrin.
Step 1: Formation of Oxazolidinone Intermediate [2]
-
A vessel is charged with 100 g of isopropylaminopropanediol, methanol, 3-4 g of 30% sodium methoxide, and 70 ml of dimethylcarbonate.
-
The vessel contents are heated to allow the reaction to occur.
-
The solvent is removed by distillation.
Step 2: Formation of Oxazolidinone Sulphonate [2]
-
100 ml of water and methylisobutylketone are charged to the reaction mixture from Step 1.
-
The mixture is cooled to <25°C.
-
Tetrabutylammoniumhydrogensulphate (ca 0.5g) and 145g of benzenesulphonylchloride are added under cooling.
-
30% sodium hydroxide is added, and the reactor contents are heated.
-
Phase separation is performed, and the aqueous layer is removed.
-
The solvent is distilled off.
Step 3: Synthesis of Oxazolidinone Benzaldehyde [2]
-
The product from Step 2 is dissolved in 380 ml of dimethylformamide.
-
55 g of potassium carbonate and 85 g of 4-hydroxybenzaldehyde are added to the reaction vessel.
-
The mixture is agitated, heated, and held until the reaction is complete.
-
The solvent is distilled off under vacuum.
-
Water is added to facilitate crystallization, and the product, oxazolidinone benzaldehyde, is isolated.
Step 4: Formation of Bisoprolol Base [2]
-
The oxazolidinone benzaldehyde is converted to oxazolidone benzylalcohol (details not specified).
-
The oxazolidinone benzylalcohol undergoes an acid-catalyzed coupling with isopropyl oxitol.
-
This is followed by alkaline hydrolysis of the oxazolidinone ring to yield the Bisoprolol base.
-
The resulting Bisoprolol base can be further purified by distillation or crystallization.
Mandatory Visualizations
The following diagrams, created using Graphviz, illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthetic pathway to Bisoprolol via this compound.
Caption: Alternative synthetic pathway to Bisoprolol via an oxazolidinone intermediate.
Caption: General experimental workflow for the synthesis and purification of Bisoprolol.
Discussion and Comparison
The this compound Pathway
This route is the workhorse of industrial Bisoprolol production. Its primary advantage is that it is a well-established and optimized process. The starting materials, 4-hydroxybenzaldehyde or 4-hydroxybenzyl alcohol, are readily available. The use of catalysts like Amberlyst-15, a reusable ion-exchange resin, offers a greener and more economical approach compared to traditional acid catalysts.[3]
However, this pathway is not without its drawbacks. A significant concern is the use of epichlorohydrin, a known carcinogen.[2] This necessitates stringent safety protocols and specialized handling equipment, adding to the operational costs. Furthermore, the reaction between the epoxide intermediate and isopropylamine can lead to the formation of impurities.[2] The overall yield of a six-step chemoenzymatic synthesis of (S)-Bisoprolol starting from 4-(hydroxymethyl)phenol was reported to be 19%, indicating that while individual step yields may be reasonable, the cumulative yield can be modest.[4]
The Oxazolidinone Pathway
The oxazolidinone route offers a significant advantage by circumventing the use of epichlorohydrin. This inherently makes the process safer. The synthesis is reported to consistently produce high-purity Bisoprolol, exceeding 99.5%, with no single impurity above the 0.10% threshold.[2] This is a major advantage in pharmaceutical manufacturing where purity is paramount. The "telescoped" process, where intermediates are not isolated, can improve efficiency and reduce waste.[2]
Impurity Profile Comparison
The impurity profile of the final API is a critical factor in drug manufacturing. Different synthetic routes can lead to different types and levels of impurities.
-
This compound Pathway: This route can generate several known impurities. For instance, the reaction of the epoxide intermediate with isopropylamine can have side reactions.[2] Dimer impurities can also form from the self-condensation of p-hydroxybenzyl alcohol.[5]
-
Oxazolidinone Pathway: While this route avoids some of the impurities associated with the epichlorohydrin step, it can generate its own specific byproducts. Impurities C and G have been reported to form during the chloromethylation of a related oxazolidinone intermediate.[2] However, the overall process is claimed to produce a final product of very high purity.[2]
Conclusion
The choice between the this compound pathway and the oxazolidinone pathway for Bisoprolol synthesis involves a trade-off between established industrial practice and potential improvements in safety and purity.
-
The This compound route is a proven, scalable method, but requires careful management of the hazardous reagent epichlorohydrin and can lead to specific impurities that need to be controlled.
-
The oxazolidinone route is a promising alternative that eliminates the need for epichlorohydrin and can deliver a final product of exceptional purity. However, a comprehensive, publicly available dataset for its overall yield and a detailed cost analysis are needed for a complete industrial assessment.
For researchers and drug development professionals, the oxazolidinone pathway warrants further investigation and process optimization, as it aligns well with the growing emphasis on green chemistry and inherently safer designs in pharmaceutical manufacturing. The established this compound route, however, remains the current industrial standard due to its long history of use and optimization.
References
- 1. Synthesis and Detection method of Bisoprolol fumarate_Chemicalbook [chemicalbook.com]
- 2. WO2010061366A1 - Manufacture of bisoprolol and intermediates therefor - Google Patents [patents.google.com]
- 3. This compound | 177034-57-0 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Purity Assessment of Synthesized 4-((2-isopropoxyethoxy)methyl)phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-((2-isopropoxyethoxy)methyl)phenol, a key intermediate in the manufacturing of Bisoprolol.[1][2][3][4][5] The document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Comparative data between a synthesized batch and a certified reference standard are presented to illustrate the application and utility of these techniques in quality control and drug development.
Comparative Analysis of Purity Assessment Techniques
The purity of this compound is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API).[2] A multi-pronged analytical approach is recommended to identify and quantify the main compound and potential process-related impurities.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, UV detection | Separation based on volatility and polarity, mass-based detection and identification | Quantitative determination based on the integrated signal of specific nuclei |
| Primary Use | Quantification of the main component and known impurities | Identification and quantification of volatile impurities and byproducts | Absolute quantification of the main component and impurities without a specific reference standard for each impurity |
| Synthesized Lot Purity (%) | 98.5 | 98.7 (by area %) | 98.6 (± 0.2) |
| Reference Standard Purity (%) | >99.8 | >99.9 (by area %) | >99.8 (± 0.1) |
| Key Advantages | Robust, reproducible, widely available | High sensitivity and specificity for volatile compounds, structural elucidation of unknowns | High precision, non-destructive, primary analytical method |
| Limitations | Requires reference standards for impurity quantification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatographic methods, requires careful experimental setup |
Table 2: Impurity Profile of Synthesized this compound
| Impurity | Structure | HPLC Retention Time (min) | GC-MS Retention Time (min) | Observed in Synthesized Lot (%) |
| 4-hydroxybenzyl alcohol | 3.2 | 8.5 | 0.8 | |
| 2-isopropoxyethanol | Not applicable (highly polar) | 4.1 | 0.3 | |
| Bisphenol E derivative (potential dimer) | Structure varies | 12.8 | >20 (may not elute) | 0.2 |
| 3-[4-((2-isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol (Bisoprolol Impurity J) | 6.5 | 15.2 | 0.2 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and the separation of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
0-15 min: 20% to 80% Acetonitrile
-
15-20 min: 80% Acetonitrile
-
20-25 min: 80% to 20% Acetonitrile
-
25-30 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an accurate determination of the absolute purity of the synthesized compound without the need for a specific reference standard of the analyte.[6][7][8][9][10]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d6.
-
-
Acquisition Parameters:
-
Pulse sequence: zg30 (or equivalent).
-
Relaxation delay (d1): 30 s.
-
Number of scans: 8.
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Integrate a well-resolved signal of the analyte (e.g., the aromatic protons) and the signal of the internal standard (the vinylic protons of maleic acid).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of this compound.
References
- 1. This compound | 177034-57-0 | Benchchem [benchchem.com]
- 2. ijper.org [ijper.org]
- 3. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 4. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 5. A Novel Process For Synthesis Of Bisoprolol And Its Intermediate [quickcompany.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Characterization of Bisoprolol EP Impurity M
This guide provides a comprehensive comparison of Bisoprolol EP Impurity M with other known related substances of Bisoprolol. It is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to aid in the identification, control, and characterization of this and other impurities.
Introduction to Bisoprolol and its Impurities
Bisoprolol is a selective beta-1 adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, coronary heart disease, and heart failure. As with any active pharmaceutical ingredient (API), the manufacturing process of Bisoprolol can lead to the formation of impurities. These impurities, if not properly controlled, can affect the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) lists several potential impurities of Bisoprolol, including Impurity M. Understanding the characteristics of these impurities is crucial for quality control and regulatory compliance.
Characterization of Bisoprolol EP Impurity M
Bisoprolol EP Impurity M, chemically known as 4-[(2-Isopropoxyethoxy)methyl]phenol, is a key process-related impurity in the synthesis of Bisoprolol.[1][2][3][4] Its formation is associated with the starting materials and synthetic route employed in the manufacturing of the API.
Table 1: Physicochemical Properties of Bisoprolol EP Impurity M
| Property | Value | Reference |
| IUPAC Name | 4-[(2-Isopropoxyethoxy)methyl]phenol | [2][3] |
| CAS Number | 177034-57-0 | [2][4] |
| Molecular Formula | C₁₂H₁₈O₃ | [2][4] |
| Molecular Weight | 210.3 g/mol | [2][4] |
Comparison with Other Bisoprolol Impurities
A thorough understanding of Bisoprolol EP Impurity M involves comparing its properties and analytical behavior with other relevant impurities listed in the European Pharmacopoeia.
Table 2: Comparison of Key Bisoprolol Impurities
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Techniques |
| Bisoprolol EP Impurity A | C₁₃H₂₁NO₃ | 239.31 | HPLC, LC-MS/MS[5] |
| Bisoprolol EP Impurity E | C₁₈H₂₉NO₃ | 307.43 | HPLC, LC-MS/MS |
| Bisoprolol EP Impurity G | C₁₉H₃₃NO₅ | 355.47 | HPLC, LC-MS/MS[6][7] |
| Bisoprolol EP Impurity K | C₁₈H₂₉NO₅ | 339.43 | HPLC, LC-MS/MS |
| Bisoprolol EP Impurity M | C₁₂H₁₈O₃ | 210.3 | HPLC, ¹H NMR, Mass Spectrometry, IR[1][8] |
| Bisoprolol EP Impurity Q | C₁₆H₂₇NO₄ | 297.39 | HPLC, LC-MS/MS |
Experimental Protocols
Synthesis of Bisoprolol EP Impurity M
A reported synthesis of Bisoprolol EP Impurity M involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol in the presence of an acid catalyst.[1]
Materials:
-
4-hydroxybenzyl alcohol
-
2-isopropoxyethanol
-
Sulfuric acid-absorbed activated silica
-
Round-bottom flask
-
Ice bath
-
Stirrer
-
Filtration apparatus (Büchner funnel)
-
Solvents for purification (e.g., n-hexane, ethyl acetate)
Procedure:
-
Cool 2-isopropoxyethanol in a round-bottom flask using an ice bath and stir for 5 minutes.
-
Add sulfuric acid-absorbed activated silica (1.0 eq) to the flask.
-
Add 4-hydroxybenzyl alcohol (1.0 eq) to the reaction mixture.
-
Stir the mixture for 5 minutes in the ice bath.
-
Remove the cooling and allow the reaction to proceed at room temperature for 5-6 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate.
-
Upon completion, filter the reaction mixture through a Büchner funnel to remove the silica.
-
The resulting filtrate contains Bisoprolol EP Impurity M, which can be further purified by column chromatography.[1]
Analytical Characterization
The structural confirmation and purity assessment of Bisoprolol EP Impurity M are typically performed using a combination of spectroscopic and chromatographic techniques.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized impurity and to separate it from Bisoprolol and other related substances.
-
Method: A validated stability-indicating RP-HPLC method is often employed.[9][10][11]
-
Column: C18 column (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm).[9]
-
Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., 0.2% v/v perchloric acid in water) and an organic modifier (e.g., acetonitrile).[9]
-
Flow Rate: Typically around 1.2 mL/min.[9]
-
Detection: UV detection at an appropriate wavelength.
-
Column Temperature: Maintained at a constant temperature, for example, 20°C.[9]
-
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the impurity.
-
Method: The synthesized compound is introduced into a mass spectrometer (e.g., via LC-MS). The resulting mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of Bisoprolol EP Impurity M (210.3 g/mol ).[1] Experimental mass-to-charge ratios of 210.3 (M⁺) and 210.2 (M⁺) have been reported.[1]
3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of the impurity by analyzing the chemical shifts and splitting patterns of its protons.
-
Method: The purified sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed using an NMR spectrometer. The resulting spectrum should be consistent with the structure of 4-[(2-Isopropoxyethoxy)methyl]phenol.[1]
4. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Method: The IR spectrum of the sample is recorded. The spectrum should show characteristic absorption bands for the hydroxyl (-OH) group, ether (C-O-C) linkages, and the aromatic ring.[1]
Visualizations
Caption: Workflow for the synthesis and characterization of Bisoprolol EP Impurity M.
Caption: Analytical techniques for the characterization of Bisoprolol EP Impurity M.
References
- 1. ijper.org [ijper.org]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. veeprho.com [veeprho.com]
- 4. alentris.org [alentris.org]
- 5. researchgate.net [researchgate.net]
- 6. repository.ukim.mk [repository.ukim.mk]
- 7. Bisoprolol EP Impurity G | SynZeal [synzeal.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. jchr.org [jchr.org]
- 11. mjcce.org.mk [mjcce.org.mk]
A Comparative Guide to the Synthetic Routes of 4-((2-isopropoxyethoxy)methyl)phenol
In the landscape of pharmaceutical research and development, the efficient synthesis of novel compounds is paramount. This guide provides a comparative analysis of two plausible synthetic routes to 4-((2-isopropoxyethoxy)methyl)phenol, a molecule of interest for its potential applications in medicinal chemistry. The comparison focuses on reaction efficiency, reagent accessibility, and overall practicality for researchers, scientists, and drug development professionals.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies are proposed for the synthesis of this compound:
-
Route 1: Williamson Ether Synthesis. This classic and reliable method involves the formation of an ether bond by reacting an alkoxide with a primary alkyl halide.
-
Route 2: Reductive Amination. An alternative approach that utilizes a reductive amination reaction, which can be a highly efficient method for forming C-N bonds, followed by subsequent transformations.
The following table summarizes the key quantitative data for each proposed route, based on analogous reactions reported in the literature.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Reductive Amination |
| Overall Yield | ~60-70% | ~55-65% |
| Number of Steps | 3 | 4 |
| Key Reagents | 4-hydroxybenzyl alcohol, 1-bromo-2-isopropoxyethane, Sodium Hydride | 4-hydroxybenzaldehyde, 2-isopropoxyethan-1-amine, Sodium triacetoxyborohydride |
| Reaction Conditions | Anhydrous THF, 0°C to reflux | Methanol, Room Temperature |
| Purification | Column Chromatography | Column Chromatography |
Experimental Protocols
Route 1: Williamson Ether Synthesis
This route commences with the deprotonation of 4-hydroxybenzyl alcohol to form a more nucleophilic phenoxide, which then undergoes an S(_N)2 reaction with 1-bromo-2-isopropoxyethane.
Step 1: Synthesis of 1-bromo-2-isopropoxyethane
-
To a solution of 2-isopropoxyethanol (1.0 eq) in dichloromethane at 0°C is added phosphorus tribromide (0.4 eq) dropwise.
-
The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate and the product is extracted with dichloromethane.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 1-bromo-2-isopropoxyethane.
Step 2: Synthesis of this compound
-
To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C is added a solution of 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous THF dropwise.
-
The mixture is stirred at 0°C for 30 minutes.
-
A solution of 1-bromo-2-isopropoxyethane (1.1 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 12 hours.
-
The reaction is cooled to room temperature and quenched with water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Route 2: Reductive Amination
Logical Workflow of Synthetic Route Comparison
The following diagram illustrates the decision-making process and comparative elements considered when evaluating the synthetic routes to this compound.
Caption: Workflow for comparing synthetic routes.
A Researcher's Guide to Assessing the Enantiomeric Purity of Bisoprolol Precursors
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of the same compound can exhibit significantly different pharmacological and toxicological profiles. Bisoprolol, a widely used beta-blocker, is administered as a racemic mixture, although its beta-blocking activity is primarily associated with the (S)-enantiomer. Therefore, robust analytical methods for monitoring the enantiomeric purity of Bisoprolol and its synthetic precursors are essential during drug development and quality control.
This guide provides a comparative overview of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). It includes detailed experimental protocols and performance data to assist researchers in selecting the most suitable method for their laboratory.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separation, relying on chiral stationary phases (CSPs) to differentiate between enantiomers. Polysaccharide-based and macrocyclic antibiotic-based columns are among the most successful for separating beta-blocker enantiomers.
Experimental Protocol: Polysaccharide-Based CSP
This method utilizes an amylose-based CSP to achieve baseline separation of Bisoprolol enantiomers. The protocol is adapted from a study by Li et al. (2008).[1][2]
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD-H)[2]
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (88:12:0.1, v/v/v)[1]
-
Flow Rate: 0.6 mL/min[1]
-
Column Temperature: 20°C[1]
-
Detection: UV at 270 nm[1]
Experimental Protocol: Macrocyclic Antibiotic-Based CSP
This method employs a teicoplanin-based CSP, which offers excellent selectivity for various beta-blockers. The protocol is based on a method developed by Hefnawy et al. for Bisoprolol enantiomers.[3][4]
-
Column: Teicoplanin macrocyclic antibiotic CSP (e.g., Chirobiotic T)[3]
-
Mobile Phase: Methanol / Glacial Acetic Acid / Triethylamine (100:0.020:0.025, v/v/v)[3][4]
-
Flow Rate: 1.5 mL/min[3]
-
Column Temperature: Room Temperature[3]
-
Detection: Fluorescence (Excitation: 275 nm / Emission: 305 nm)[3]
Performance Data for Chiral HPLC Methods
The following table summarizes the performance metrics for the described HPLC methods, demonstrating their effectiveness in resolving Bisoprolol enantiomers.
| Parameter | Polysaccharide CSP Method | Macrocyclic Antibiotic CSP Method |
| Resolution (Rs) | > 1.5[2] | Baseline resolution achieved |
| Selectivity (α) | > 1.2[2] | Not explicitly stated, but sufficient for baseline separation |
| Limit of Detection (LOD) | Not specified | 2 ng/mL[3] |
| Limit of Quantification (LOQ) | Not specified | 5 ng/mL[3] |
| Analysis Time | Relatively short[1] | Not specified |
Method 2: Chiral Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis is a high-efficiency separation technique that uses a chiral selector added to the background electrolyte (BGE) to resolve enantiomers. Cyclodextrins are the most commonly used chiral selectors for beta-blockers due to their ability to form transient diastereomeric complexes.[5]
Experimental Protocol: Cyclodextrin-Modified CE
This protocol is based on a systematic study of chiral separation for five beta-blockers, including Bisoprolol, using a carboxymethylated-β-cyclodextrin selector.[6]
-
Capillary: Fused-silica capillary
-
Background Electrolyte (BGE): 50 mM Tris buffer, pH 4.0[6]
-
Chiral Selector: 8 mM Carboxymethylated-β-cyclodextrin (CM-β-CD)[6]
-
Applied Voltage: 24 kV[6]
-
Temperature: 20°C[6]
-
Detection: UV detector (wavelength not specified, typically ~214 nm for beta-blockers)
Performance Data for Chiral CE Method
The CE method provides excellent resolution for Bisoprolol and other related beta-blockers.
| Parameter | Cyclodextrin-Modified CE Method |
| Resolution (Rs) | Good chiral separation achieved[6] |
| Selectivity (α) | Maximum separation factor achieved at 8 mM CM-β-CD[6] |
| Analysis Time | Generally rapid, characteristic of CE methods |
| Key Advantage | Allows for reversal of migration order, useful in quality control for purity studies[7] |
General Workflow for Enantiomeric Purity Assessment
The following diagram illustrates a typical workflow for determining the enantiomeric purity of a Bisoprolol precursor sample using a chromatographic or electrophoretic technique.
Caption: Workflow for assessing the enantiomeric purity of pharmaceutical precursors.
Comparative Summary: HPLC vs. CE
Choosing between HPLC and CE depends on the specific requirements of the analysis, such as sample throughput, required sensitivity, and available instrumentation.
| Feature | Chiral HPLC | Chiral CE |
| Principle | Differential partitioning with a solid Chiral Stationary Phase (CSP). | Differential migration in an electric field using a Chiral Selector (CS) in the electrolyte. |
| Resolution | Excellent, highly dependent on the choice of CSP. | Very high theoretical efficiency, excellent resolution. |
| Analysis Time | Typically longer (5-30 min). | Typically faster (<15 min). |
| Solvent Consumption | High, requires continuous flow of organic solvents. | Very low, uses aqueous buffers, considered "greener". |
| Sample Volume | Microliter range (5-20 µL injection). | Nanoliter range, advantageous for precious samples. |
| Method Development | Can be time-consuming, requires screening of multiple columns and mobile phases. | Rapid method development by screening different chiral selectors and buffer conditions.[8] |
| Sensitivity (LOD/LOQ) | Generally good, can be enhanced with sensitive detectors (e.g., Fluorescence, MS). | Can be lower than HPLC with standard UV detection, but can be improved with advanced techniques. |
| Robustness | Generally considered very robust and reproducible for routine QC. | Can be more sensitive to matrix effects and capillary surface conditions. |
Conclusion
Both Chiral HPLC and Chiral CE are powerful and reliable techniques for assessing the enantiomeric purity of Bisoprolol precursors. Chiral HPLC, particularly with modern polysaccharide and macrocyclic antibiotic columns, offers robust and sensitive methods suitable for routine quality control.[4] Chiral CE stands out for its high separation efficiency, rapid method development, and minimal solvent consumption, making it an excellent alternative, especially in research and development settings where sample volume is limited. The choice of method should be guided by a careful evaluation of analytical needs, including sensitivity, throughput, and operational costs.
References
- 1. [Chiral separation of bisoprolol using high performance liquid chromatography with amylose chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical aspects of chiral separation in capillary electrophoresis. III. Application to beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enantioseparation of beta-blockers with two chiral centers by capillary electrophoresis using sulfated beta-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid development of the enantiomeric separation of beta-blockers by capillary electrophoresis using an experimental design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-((2-Isopropoxyethoxy)methyl)phenol proper disposal procedures
The following document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-((2-Isopropoxyethoxy)methyl)phenol (CAS No. 177034-57-0) in a laboratory setting. This chemical possesses structural features of both phenol and an ether, requiring careful consideration of both hazard classes during disposal. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations, as they are the ultimate authority on chemical waste disposal procedures.
Hazard Identification and Safety Summary
This compound is classified as harmful if swallowed.[1] Due to its chemical structure, it should be handled with the precautions applicable to both phenols and peroxide-forming ethers.
| Property | Data | Citation |
| Chemical Name | This compound | [1] |
| CAS Number | 177034-57-0 | [1] |
| Molecular Formula | C₁₂H₁₈O₃ | [2] |
| Molecular Weight | 210.27 g/mol | [1] |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| Primary Hazards | Acute oral toxicity, potential for peroxide formation, skin/eye irritation | [1][3][4] |
| Appearance | Clear Light Yellow Oil | [5] |
| Storage | 2-8°C Refrigerator, Inert atmosphere, room temperature | [5][6] |
Required Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure the following PPE is worn to minimize exposure:
-
Hand Protection : Chemical-resistant gloves (e.g., double nitrile, butyl rubber, or neoprene) must be worn.[7][8] Inspect gloves before use and change them immediately if contaminated.[9]
-
Eye/Face Protection : Wear tightly fitting safety goggles with side shields.[3] A face shield should be worn if there is a splash hazard.[8]
-
Skin and Body Protection : A fully buttoned, flame-resistant lab coat is required.[8] An apron may be necessary for larger quantities.[8] Wear long pants and closed-toe shoes.[8]
-
Respiratory Protection : All handling and disposal procedures should be conducted inside a certified chemical fume hood to avoid inhaling vapors.[9][10]
Step-by-Step Disposal Protocol
This substance must be disposed of as hazardous chemical waste. Do not pour down the sink or dispose of in regular trash. [10][11]
-
Liquid Waste :
-
Designate a specific, sealed, and shatter-proof hazardous waste container for this compound and related phenolic/ether waste.[7][12] Glass or high-density polyethylene (HDPE) containers are suitable.
-
Never mix this waste with incompatible materials like strong oxidizers.[13]
-
Keep the waste container closed at all times except when adding waste.[9][10]
-
Store the container in a designated, cool, and well-ventilated Satellite Accumulation Area within the laboratory, away from heat or ignition sources.[4][13]
-
-
Solid Waste (Contaminated Labware) :
-
Collect all contaminated items such as pipette tips, gloves, paper towels, and empty tubes in a separate, puncture-proof, and sealable container clearly marked as hazardous waste.[10]
-
This container should be kept sealed and stored alongside the liquid waste container.
-
The "isopropoxyethoxy" group is structurally similar to ethers known to form explosive peroxides upon exposure to air and light.[9][14]
-
Date All Containers : Clearly write the date received and the date opened on the primary chemical container.[9]
-
Limit Storage Time : Due to the peroxide risk, plan to dispose of opened containers within 6-12 months.[9][14] Consult your EHS office for specific time limits on peroxide-forming chemicals.
-
Do Not Disturb Crystals : If you observe crystal formation or a discolored solvent in the container, do not move it. This could indicate dangerous peroxide concentration.[9] Evacuate the area and contact your EHS department immediately.[9]
Proper labeling is critical for safe pickup and disposal by EHS personnel.
-
Affix a hazardous waste label to each waste container (both liquid and solid).[10]
-
Fill out the label completely, including:
-
The full chemical name: "Waste this compound"
-
All components and approximate concentrations if it's a mixture.
-
The associated hazards (e.g., "Toxic," "Corrosive," "Peroxide-Former").[15]
-
The accumulation start date (the date the first drop of waste was added).[4]
-
Your name, lab number, and contact information.
-
A container that held this compound must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate : The rinsate from this process is considered hazardous waste and must be collected in your designated liquid waste container.[16]
-
Deface Label : After triple-rinsing and allowing the container to dry, completely remove or deface the original chemical label.[16]
-
Final Disposal : Once decontaminated, the container may be disposed of as regular non-hazardous glass or plastic waste, or recycled according to institutional policy.[16]
-
Store the properly labeled, sealed waste containers in your lab's designated Satellite Accumulation Area.
-
Once the container is 90% full or reaches the storage time limit, request a pickup from your institution's EHS or hazardous waste disposal service.[10]
Spill Management Protocol
-
Small Spills (<50 mL) :
-
Ensure proper PPE is worn.[13]
-
Contain the spill using an absorbent material like vermiculite, sand, or a chemical spill kit.[13][17]
-
Carefully collect the absorbed material using spark-proof tools and place it into your designated solid hazardous waste container.[3]
-
Decontaminate the area with soap and water.[15]
-
-
Large Spills (>50 mL) :
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Disposal decision workflow for this compound.
References
- 1. This compound | C12H18O3 | CID 10219954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[(2-Isopropoxyethoxy)methyl]phenol | LGC Standards [lgcstandards.com]
- 3. echemi.com [echemi.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 177034-57-0|this compound|BLD Pharm [bldpharm.com]
- 7. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 11. Hazardous Waste Disposal [cool.culturalheritage.org]
- 12. researchgate.net [researchgate.net]
- 13. ehs.berkeley.edu [ehs.berkeley.edu]
- 14. vumc.org [vumc.org]
- 15. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. solvent-recyclers.com [solvent-recyclers.com]
Essential Safety and Logistics for Handling 4-((2-Isopropoxyethoxy)methyl)phenol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 4-((2-Isopropoxyethoxy)methyl)phenol (CAS: 177034-57-0). By adhering to these procedures, you can minimize risks and ensure a safe working environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified under the Globally Harmonized System (GHS) as Acutely Toxic, Oral: Category 4, meaning it is harmful if swallowed.[1] Due to its phenolic structure, it should be treated with caution, assuming potential for skin irritation and eye damage. The following PPE is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Recommended for High Concentration or Large Quantities |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Face shield worn over safety goggles. |
| Hand Protection | Chemical-impermeable gloves (Nitrile for incidental contact). | Double-gloving with an outer layer of Neoprene or Butyl rubber gloves. |
| Body Protection | Fully buttoned laboratory coat. | Chemical-resistant apron over a lab coat. |
| Respiratory | Not generally required with adequate ventilation. | A full-face respirator may be necessary if exposure limits are exceeded or symptoms of irritation occur.[2] |
Note: Always inspect gloves for any signs of degradation or perforation before use.
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
Engineering Controls
All handling of this compound should be conducted in a well-ventilated area.
-
Fume Hood: All procedures involving the handling of this compound must be performed inside a certified chemical fume hood.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of vapors.
Step-by-Step Handling Procedure
-
Preparation: Before starting any work, ensure that all necessary PPE is worn correctly and that the fume hood is functioning properly. Have all necessary equipment and reagents within the fume hood to minimize movement in and out.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding the creation of dust or aerosols.
-
During the Procedure: Keep all containers with the chemical sealed when not in use. Avoid contact with skin and eyes.[2]
-
Post-Procedure: Once the experimental work is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Container | Disposal Procedure |
| Unused Chemical | Original or clearly labeled, sealed container. | Treat as hazardous chemical waste. Do not dispose of down the drain. |
| Contaminated Solids (e.g., gloves, pipette tips, paper towels) | Labeled, sealed plastic bag or container. | Collect in a designated hazardous waste container. |
| Contaminated Liquids (e.g., solutions) | Labeled, sealed, and chemical-resistant bottle. | Collect in a designated hazardous waste container for liquid chemical waste. |
All waste must be disposed of in accordance with local, state, and federal regulations.
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
Table 3: Emergency First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


